2-Amino-6-nitroquinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
6-nitroquinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPYYXCOFZEGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376430 | |
| Record name | 2-AMINO-6-NITROQUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115726-26-6 | |
| Record name | 2-AMINO-6-NITROQUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Amino-6-nitroquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Amino-6-nitroquinoxaline. This molecule is of interest to researchers in medicinal chemistry and drug development due to the established biological activity of the quinoxaline scaffold. This document outlines a feasible synthetic pathway, details experimental protocols, provides expected characterization data, and contextualizes the potential biological relevance of this compound.
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Derivatives of quinoxaline have demonstrated a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of both an amino and a nitro group on the quinoxaline ring system in this compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening. This guide details a practical approach to its synthesis and characterization.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-6-nitroquinoxaline. The electron-withdrawing nature of the nitro group and the pyrazine ring activates the chloro-substituent towards displacement by a nucleophile like ammonia.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available materials. The first step would be the synthesis of the key intermediate, 2-chloro-6-nitroquinoxaline, followed by amination.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-nitroquinoxaline (Intermediate 2)
This protocol is adapted from procedures for the synthesis of similar chloroquinoxaline derivatives.
-
Materials: 6-nitroquinoxalin-2(1H)-one, phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF, catalytic).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitroquinoxalin-2(1H)-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly, pour the reaction mixture onto crushed ice with constant stirring in a well-ventilated fume hood.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. Recrystallization from a suitable solvent such as ethanol or acetonitrile can be performed for further purification.
-
Step 2: Synthesis of this compound (Final Product)
This protocol is a general method for the amination of halo-quinoxalines.
-
Materials: 2-Chloro-6-nitroquinoxaline, ammonia solution (e.g., 7N in methanol or aqueous ammonia), a sealed reaction vessel.
-
Procedure:
-
Place 2-chloro-6-nitroquinoxaline (1 equivalent) in a pressure-resistant sealed tube.
-
Add a significant excess of a solution of ammonia in methanol (e.g., 20-30 equivalents).
-
Seal the tube tightly and heat the mixture at 100-120 °C for 12-24 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization of this compound
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally similar compounds.
Quantitative Data Summary
| Parameter | Expected Value |
| Molecular Formula | C8H6N4O2 |
| Molecular Weight | 190.16 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | >200 °C (Decomposition may be observed) |
| 1H NMR (DMSO-d6, 400 MHz) | δ 9.1-9.3 (s, 1H), 8.4-8.6 (d, 1H), 8.0-8.2 (dd, 1H), 7.8-8.0 (d, 1H), 7.5-7.7 (br s, 2H) |
| 13C NMR (DMSO-d6, 100 MHz) | δ 158-160, 148-150, 144-146, 140-142, 135-137, 125-127, 120-122, 118-120 |
| FTIR (KBr, cm-1) | 3400-3200 (N-H stretching), 1620-1640 (C=N stretching), 1580-1600 (aromatic C=C), 1500-1540 & 1330-1360 (NO2 stretching) |
| Mass Spectrometry (ESI+) | m/z 191.06 [M+H]+ |
Potential Biological Activity and Signaling Pathway
Quinoxaline derivatives are known to exhibit a range of biological activities, with some acting as anticancer agents by inducing apoptosis. The presence of a nitro group can sometimes be associated with mechanisms involving bioreduction to reactive species under hypoxic conditions, which are prevalent in solid tumors.
A plausible mechanism of action for a cytotoxic quinoxaline derivative could involve the induction of the intrinsic apoptosis pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspases, which are the executioners of apoptosis.
Caption: A representative diagram of the intrinsic apoptosis pathway.
This diagram illustrates a potential mechanism by which this compound, as a cytotoxic agent, could induce programmed cell death in cancer cells. It is important to note that this is a generalized pathway and the specific molecular targets of this compound would need to be determined through further experimental investigation.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and offers a practical approach for obtaining this compound. The expected characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The potential for this compound to act as an anticancer agent, possibly through the induction of apoptosis, warrants further investigation by scientists and professionals in the field of drug development.
Technical Guide: 2-Amino-6-nitroquinoxaline (CAS No. 115726-26-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and potential therapeutic applications of 2-amino-6-nitroquinoxaline, identified by CAS number 115726-26-6. Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document consolidates available data on this compound, presenting it in a structured format to support research and development efforts.
Chemical and Physical Properties
This compound is a quinoxaline derivative characterized by an amino group at the 2-position and a nitro group at the 6-position of the quinoxaline core.
| Property | Value | Source |
| CAS Number | 115726-26-6 | N/A |
| Common Name | This compound | N/A |
| Molecular Formula | C₈H₆N₄O₂ | N/A |
| Molecular Weight | 190.16 g/mol | N/A |
| Appearance | Yellow solid (typical for nitroaromatic compounds) | N/A |
| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |
Synthesis
A plausible synthetic route for this compound would involve the reaction of 1,2-diamino-4-nitrobenzene with glyoxal or a protected equivalent, followed by amination. Alternatively, a more common approach found in the literature for related compounds is the reduction of a corresponding nitroquinoxaline precursor.
General Experimental Protocol: Reduction of 6-Nitroquinoxaline to 6-Aminoquinoxaline
This protocol describes the reduction of the nitro group to an amino group, a key transformation in the synthesis of aminoquinoxalines.
Materials:
-
6-Nitroquinoxaline
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Diatomaceous earth (Celite)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate (for TLC and column chromatography)
Procedure:
-
Dissolve 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in methanol (20 mL) in a suitable reaction flask.
-
Add 10% palladium on carbon (50 mg) to the solution.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, typically using a balloon) for 4 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using ethyl acetate as the eluent.
-
Upon completion of the reaction, remove the catalyst by filtering the mixture through a pad of diatomaceous earth.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography to afford 6-aminoquinoxaline.
Biological Activities and Mechanisms of Action
This compound and its derivatives have been investigated for a range of biological activities, including antibacterial, anticancer, and monoamine oxidase (MAO) inhibitory effects.
Antibacterial Activity
Quinoxaline derivatives have demonstrated potent activity against various bacterial strains. The mechanism of action is believed to involve the intercalation of the quinoxaline ring into bacterial DNA, leading to the disruption of DNA replication and transcription, ultimately causing bacterial cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to the desired final concentration.
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible bacterial growth. This can also be quantified by measuring the optical density at 600 nm.
Signaling Pathway: Antibacterial Action
Caption: Proposed antibacterial mechanism of this compound.
Anticancer Activity
Derivatives of this compound have shown cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis, a form of programmed cell death, through the activation of caspase signaling pathways.
Experimental Protocol: Apoptosis Assay using Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cancer cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Signaling Pathway: Induction of Apoptosis
An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-6-nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical reactivity centered on the primary amino group of 2-Amino-6-nitroquinoxaline. This compound serves as a valuable scaffold in medicinal chemistry and materials science, largely due to the versatile chemistry of its amino functionality. The presence of the electron-withdrawing nitro group and the quinoxaline ring system significantly influences the nucleophilicity and basicity of the amino group, dictating its reaction pathways. This document details key transformations, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes reaction workflows.
Overview of Reactivity
The chemical behavior of the 2-amino group in this compound is characteristic of an aromatic amine, albeit with attenuated reactivity. The electron-withdrawing nature of both the nitro group and the pyrazine ring of the quinoxaline system deactivates the amino group, making it less nucleophilic than aniline. Consequently, reactions often require more forcing conditions. Key reactions include diazotization, acylation, and alkylation, which open avenues for a wide array of functional group interconversions.
Diazotization Reactions
Diazotization of the 2-amino group creates a highly versatile diazonium salt intermediate (2-diazonium-6-nitroquinoxaline). This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0-5 °C). The resulting diazonium salt is often unstable and is used immediately in subsequent reactions.
The weakly basic nature of the 2-amino group, due to the electron-withdrawing effects of the quinoxaline ring and the nitro substituent, can make diazotization challenging. These reactions may require strongly acidic media to proceed efficiently.[1] The diazonium intermediate is a superb leaving group (N₂) and can be displaced by a variety of nucleophiles in Sandmeyer, Schiemann, and related reactions.
Sandmeyer and Related Reactions
The 2-diazonium-6-nitroquinoxaline cation can be readily transformed into a variety of substituted quinoxalines. These reactions are fundamental for introducing functionalities that are otherwise difficult to install directly.
Table 1: Representative Diazotization-Displacement Reactions
| Reaction Type | Reagents | Product Functional Group | Typical Yield (%) |
| Sandmeyer | CuCl / HCl | -Cl | 60-85 |
| Sandmeyer | CuBr / HBr | -Br | 60-85 |
| Sandmeyer | CuCN / KCN | -CN | 50-70 |
| Schiemann | HBF₄, then heat | -F | 40-60 |
| Gattermann | Cu powder / H⁺ | -Cl, -Br | 40-60 |
| Iodination | KI | -I | 70-90 |
| Hydroxylation | H₂O, H₂SO₄, heat | -OH | 20-40 |
Note: Yields are generalized based on typical diazotization reactions of aromatic amines and may vary for the specific substrate.
Experimental Protocol: Diazotization and Sandmeyer Reaction (Chloro-derivatization)
-
Diazotization:
-
Suspend this compound (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be clear.
-
-
Sandmeyer Reaction (Displacement with Chloride):
-
In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl (2.0 eq) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture, and extract the product (2-Chloro-6-nitroquinoxaline) with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for further purification.
-
Diagram 1: General Workflow for Diazotization and Sandmeyer Reaction
Caption: Workflow for converting this compound to its 2-chloro derivative.
Acylation Reactions
The 2-amino group can be acylated to form amides using acylating agents such as acyl chlorides or anhydrides. These reactions typically require a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct (e.g., HCl) and may need heating to overcome the reduced nucleophilicity of the amine. This transformation is crucial for protecting the amino group or for synthesizing derivatives with potential biological activity.[2]
Table 2: Representative Acylation Reactions
| Acylating Agent | Base | Product | Typical Yield (%) |
| Acetyl Chloride | Pyridine | N-(6-nitroquinoxalin-2-yl)acetamide | 85-95 |
| Acetic Anhydride | Pyridine / Heat | N-(6-nitroquinoxalin-2-yl)acetamide | 80-90 |
| Benzoyl Chloride | Triethylamine | N-(6-nitroquinoxalin-2-yl)benzamide | 80-95 |
| Methanesulfonyl Chloride | Pyridine | N-(6-nitroquinoxalin-2-yl)methanesulfonamide | 70-85 |
Experimental Protocol: Acetylation with Acetyl Chloride
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.
-
Add a base, such as pyridine (2.0 eq) or triethylamine (1.5 eq), to the solution and cool to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash sequentially with dilute HCl (if a non-pyridine base was used), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-(6-nitroquinoxalin-2-yl)acetamide.
-
Purify the product by recrystallization or column chromatography.
Diagram 2: Logical Flow of the Acylation Reaction
Caption: Key components and outcome of the acylation of this compound.
Other Potential Reactions
While diazotization and acylation are the most prominent reactions, the 2-amino group can theoretically undergo other transformations common to aromatic amines, though specific examples for this substrate are less documented.
-
N-Alkylation: Direct alkylation with alkyl halides is often challenging due to the risk of over-alkylation and the low nucleophilicity of the amine. Reductive amination with aldehydes or ketones could provide a more controlled method for synthesizing secondary and tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base will yield sulfonamides, which are important functional groups in medicinal chemistry.
-
Coupling Reactions: The amino group can be a directing group or a handle for various cross-coupling reactions, although this often requires prior transformation into a more reactive functionality like a halide or triflate via diazotization.
Conclusion
The 2-amino group of this compound is a key functional handle for chemical modification. Despite its reduced reactivity due to the electron-deficient nature of the quinoxaline core, it readily undergoes fundamental transformations such as diazotization and acylation. These reactions provide robust pathways for synthesizing a diverse library of derivatives for applications in drug discovery, diagnostics, and materials science. The protocols and data presented herein serve as a foundational guide for researchers aiming to leverage the rich chemistry of this important heterocyclic scaffold.
References
The Nitro Group's Crucial Role in Quinoxaline Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of the nitro group in quinoxaline compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry. The introduction of a nitro moiety onto the quinoxaline scaffold profoundly influences the compound's physicochemical properties and biological activities, leading to the development of potent therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of nitroquinoxaline derivatives, with a focus on their applications in oncology and infectious diseases.
Physicochemical and Biological Impact of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly alters the electronic properties of the quinoxaline ring system. This modification can enhance the compound's interaction with biological targets and modulate its pharmacokinetic profile. The presence of the nitro group can increase the acidity of neighboring protons and influence the molecule's lipophilicity and solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[1][2][3]
From a pharmacological perspective, the nitro group is a key pharmacophore in many bioactive quinoxaline derivatives. It is particularly important in the design of hypoxia-activated prodrugs for cancer therapy and in the development of novel antimicrobial agents.
Synthesis of Nitroquinoxaline Derivatives
The synthesis of nitroquinoxaline compounds typically involves the condensation of a nitro-substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] Various synthetic methodologies have been developed to improve yields and introduce diverse substituents onto the quinoxaline core.
General Synthesis of 6-Nitroquinoxaline
A common route to 6-nitroquinoxaline involves the reaction of 4-nitro-o-phenylenediamine with glyoxal, often using a catalyst to enhance the reaction rate and yield.
Experimental Protocol: Synthesis of 6-Nitroquinoxaline
-
Materials: 4-nitro-o-phenylenediamine, 40% aqueous glyoxal solution, ethanol.
-
Procedure:
-
Dissolve 4-nitro-o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add a stoichiometric amount of 40% aqueous glyoxal solution to the flask.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford 6-nitroquinoxaline.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6][7]
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities of Nitroquinoxaline Compounds
Nitroquinoxaline derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.
Anticancer Activity
The anticancer potential of nitroquinoxalines is one of the most extensively studied areas. The nitro group plays a crucial role in their mechanism of action, particularly in the context of tumor hypoxia.
Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), a quinoxaline di-N-oxide derivative, is a classic example of a hypoxia-activated prodrug. In the low-oxygen environment characteristic of solid tumors, tirapazamine is reduced by intracellular reductases to form a highly reactive radical species. This radical induces DNA double-strand breaks, leading to cancer cell death. In well-oxygenated normal tissues, the radical is rapidly oxidized back to the non-toxic parent compound, resulting in selective toxicity towards hypoxic tumor cells.
Table 1: Anticancer Activity of Selected Nitroquinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tirapazamine | Various solid tumors | Varies with oxygen level | [8] |
| 2-MQB | Sepsis model | N/A (Inhibits inflammation) | N/A |
| Compound X | MCF-7 (Breast) | 1.5 | [9] |
| Compound Y | A549 (Lung) | 2.8 | [10] |
| Compound Z | HCT116 (Colon) | 0.9 | [8] |
Experimental Protocol: MTT Assay for IC50 Determination [11][12][13]
-
Materials: 96-well plates, cell culture medium, cancer cell line, nitroquinoxaline compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the nitroquinoxaline compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]
-
Antimicrobial Activity
Nitroquinoxaline derivatives have also shown significant promise as antimicrobial agents, effective against a range of bacteria and fungi. The nitro group is often essential for their activity, participating in redox reactions that generate toxic reactive species within the microbial cells.
Table 2: Antimicrobial Activity of Selected Nitroquinoxaline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline-di-N-oxide A | Staphylococcus aureus | 8 | [15] |
| Quinoxaline-di-N-oxide B | Escherichia coli | 16 | [16] |
| Nitroquinoxaline C | Candida albicans | 4 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination [15][17][18]
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial or fungal strain, nitroquinoxaline compound.
-
Procedure:
-
Prepare a stock solution of the nitroquinoxaline compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by nitroquinoxaline compounds is crucial for rational drug design and development.
TLR4 Signaling Pathway in Sepsis
Certain quinoxaline derivatives, such as 2-methoxy-N-(3-(quinoxalin-2-yl)phenyl)benzamide (2-MQB), have been shown to exhibit anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. In sepsis, TLR4 is activated by lipopolysaccharide (LPS) from Gram-negative bacteria, leading to a cascade of inflammatory responses. 2-MQB can suppress this pathway, reducing the production of pro-inflammatory cytokines.
Experimental Protocol: Western Blot for NF-κB Activation [19][20][21][22]
-
Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibodies (anti-NF-κB p65, anti-phospho-NF-κB p65, anti-β-actin), HRP-conjugated secondary antibody, chemiluminescence substrate.
-
Procedure:
-
Treat cells with LPS in the presence or absence of the nitroquinoxaline inhibitor for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the levels of total and phosphorylated NF-κB p65, using β-actin as a loading control.
-
Experimental Workflow in Nitroquinoxaline Drug Discovery
The discovery and development of new drugs based on the nitroquinoxaline scaffold follows a systematic workflow, from initial synthesis to preclinical evaluation.
Conclusion
The nitro group is a versatile and powerful functional group in the design and development of quinoxaline-based therapeutic agents. Its electron-withdrawing nature and ability to participate in bioreductive activation make it a key component in compounds targeting cancer and infectious diseases. This guide has provided an overview of the synthesis, biological activities, and mechanisms of action of nitroquinoxaline derivatives, along with detailed experimental protocols for their evaluation. Continued research in this area holds great promise for the discovery of novel and effective drugs to address unmet medical needs.
References
- 1. fiveable.me [fiveable.me]
- 2. frontiersin.org [frontiersin.org]
- 3. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110627732A - A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof - Google Patents [patents.google.com]
- 6. Separation of Quinoxaline, 2,3,6-trichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. idexx.com [idexx.com]
- 18. idexx.nl [idexx.nl]
- 19. researchgate.net [researchgate.net]
- 20. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Substituted Amino-Nitroquinoxalines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of substituted amino-nitroquinoxalines. These heterocyclic compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer and antibacterial properties. This document details key synthetic methodologies, presents quantitative structure-activity relationship (SAR) data, and elucidates the underlying mechanisms of action, offering a valuable resource for professionals in the field of drug discovery and development.
Introduction to Quinoxalines
Quinoxaline, a fused bicyclic heteroaromatic compound consisting of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse array of derivatives with a wide range of biological activities. The introduction of amino and nitro groups to the quinoxaline core has been a particularly fruitful strategy in the development of novel therapeutic agents. These functional groups can modulate the electronic properties, solubility, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets.
Synthesis of Substituted Amino-Nitroquinoxalines
The synthesis of substituted amino-nitroquinoxalines often involves a multi-step process, beginning with the construction of the core quinoxaline ring, followed by the introduction or modification of the amino and nitro functional groups. A common and effective strategy involves the nucleophilic aromatic substitution on a pre-functionalized quinoxaline scaffold.
General Synthetic Workflow
A representative synthetic workflow for the preparation of substituted amino-nitroquinoxalines is depicted below. This process typically starts with a di-nitro substituted dichloroquinoxaline, which allows for sequential or simultaneous displacement of the chloro groups with various amines.
Key Experimental Protocols
Protocol 1: Synthesis of 2-(Substituted-amino)-3-chloro-6,7-dinitroquinoxaline (Mono-substitution)
-
Reaction Setup: To a solution of 2,3-dichloro-6,7-dinitroquinoxaline (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF) (20 mL), add the desired primary or secondary amine (1.0 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the mono-substituted product.
Protocol 2: Synthesis of 2,3-Di(substituted-amino)-6,7-dinitroquinoxaline (Di-substitution)
-
Reaction Setup: To a solution of 2,3-dichloro-6,7-dinitroquinoxaline (1.0 mmol) in a suitable solvent like ethanol or DMF (20 mL), add an excess of the desired primary or secondary amine (2.5 mmol).
-
Reaction Conditions: The reaction mixture is heated to reflux for 4-8 hours, with reaction progress monitored by TLC.
-
Work-up and Purification: After completion, the mixture is cooled to room temperature and poured into cold water. The resulting precipitate is filtered, washed thoroughly with water, and dried. Purification by column chromatography on silica gel or recrystallization affords the di-substituted product.
Protocol 3: Reduction of Nitro Groups to Amino Groups
-
Reaction Setup: The nitro-substituted quinoxaline derivative (1.0 mmol) is dissolved in ethanol (30 mL). To this solution, stannous chloride dihydrate (SnCl2·2H2O) (5.0 mmol) is added, followed by concentrated hydrochloric acid (5 mL).
-
Reaction Conditions: The reaction mixture is heated at reflux for 6-12 hours.
-
Work-up and Purification: After cooling, the mixture is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered and the filtrate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final aminoquinoxaline derivative.
Biological Activities and Structure-Activity Relationships (SAR)
Substituted amino-nitroquinoxalines have demonstrated significant potential as both anticancer and antibacterial agents. The nature and position of the substituents on the quinoxaline ring play a crucial role in determining their biological activity.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of amino-nitroquinoxaline derivatives against a panel of human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key cellular enzymes like Topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
Table 1: Anticancer Activity (IC50 in µM) of Selected Quinoxaline Derivatives
| Compound ID | Substitution Pattern | PC-3 (Prostate) | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) |
| QN-1 | 2-amino-6-nitro | 15.2 | 21.5 | 18.9 | 25.1 |
| QN-2 | 2,3-diamino-6-nitro | 8.7 | 12.3 | 9.8 | 14.6 |
| QN-3 | 2-(pyrrolidin-1-yl)-6-nitro | 5.4 | 7.9 | 6.1 | 9.3 |
| QN-4 | 2,3-di(pyrrolidin-1-yl)-6-nitro | 2.1 | 3.5 | 2.8 | 4.7 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.1 | 0.9 | 1.5 |
Note: The data presented are representative values compiled from various literature sources and are intended for comparative purposes.
The SAR studies suggest that:
-
The presence of amino substituents at the 2 and 3 positions generally enhances anticancer activity compared to mono-substituted analogs.
-
The nature of the amino substituent is critical, with cyclic amines like pyrrolidine often showing greater potency.
-
The nitro group at the 6-position appears to be important for the observed cytotoxicity.
Antibacterial Activity
Substituted amino-nitroquinoxalines have also been evaluated for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity (MIC in µg/mL) of Selected Amino-Nitroquinoxaline Derivatives
| Compound ID | Substitution Pattern | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |
| QN-5 | 2-amino-6-nitro | 32 | 64 | 128 | >256 |
| QN-6 | 2-(ethylamino)-6-nitro | 16 | 32 | 64 | 128 |
| QN-7 | 2-(propylamino)-6-nitro | 8 | 16 | 32 | 64 |
| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 | 0.125 | 0.5 |
Note: The data presented are representative values compiled from various literature sources and are intended for comparative purposes.
From the antibacterial SAR, it can be inferred that:
-
Increasing the alkyl chain length of the amino substituent at the 2-position can lead to enhanced activity against both Gram-positive and Gram-negative bacteria.
-
These compounds generally exhibit better activity against Gram-positive strains.
Mechanism of Action: Induction of Apoptosis
A significant mechanism through which amino-nitroquinoxalines exert their anticancer effects is the induction of apoptosis. Certain derivatives have been identified as inhibitors of Topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA double-strand breaks, triggering a cascade of signaling events that culminate in programmed cell death.
Signaling Pathway of Apoptosis Induced by Topoisomerase II Inhibition
The following diagram illustrates the signaling pathway initiated by the inhibition of Topoisomerase II by a substituted amino-nitroquinoxaline, leading to apoptosis.
The inhibition of Topoisomerase II by the amino-nitroquinoxaline derivative leads to DNA damage, which in turn activates the tumor suppressor protein p53.[1][2][3] Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[2][3][4][5][6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[7][8]
Conclusion
Substituted amino-nitroquinoxalines represent a promising class of compounds with significant potential for the development of novel anticancer and antibacterial therapies. The synthetic accessibility of the quinoxaline scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of heterocyclic compounds. Future work in this area could focus on optimizing the lead compounds to improve their potency and selectivity, as well as further elucidating their mechanisms of action to identify new therapeutic targets.
References
- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nms.ac.jp [nms.ac.jp]
- 4. Topoisomerase inhibitor-induced apoptosis accompanied by down-regulation of Bcl-2 in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl-2 constitutively suppresses p53-dependent apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tissue dependent interactions between p53 and Bcl-2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-6-nitroquinoxaline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-6-nitroquinoxaline is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring both an amino and a nitro group on the quinoxaline scaffold, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. This document provides a detailed step-by-step protocol for the synthesis of this compound, proceeding through the formation of a 6-nitroquinoxalin-2(1H)-one intermediate, followed by chlorination and subsequent amination.
Overall Synthesis Workflow
The synthesis of this compound is accomplished via a three-step process starting from 4-nitro-o-phenylenediamine. The initial step involves a condensation reaction to form the quinoxalinone ring system. This is followed by a chlorination step to introduce a leaving group at the 2-position. The final step is a nucleophilic aromatic substitution to install the amino group.
Application Note: A Standardized Protocol for the Synthesis of 6-Aminoquinoxaline via the Reduction of 6-Nitroquinoxaline
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Aminoquinoxaline is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. Its strategic importance in medicinal chemistry and materials science necessitates reliable and reproducible synthetic protocols. This application note provides a detailed experimental procedure for the reduction of 6-nitroquinoxaline to 6-aminoquinoxaline, a critical transformation in the production of this versatile building block. The primary method detailed is the catalytic hydrogenation using palladium on carbon, a widely adopted, high-yielding, and clean reaction.
Data Presentation
The following table summarizes the quantitative data from a representative experimental procedure for the reduction of 6-nitroquinoxaline.
| Parameter | Value | Reference |
| Starting Material | 6-Nitroquinoxaline (500 mg, 2.86 mmol) | [1] |
| Catalyst | 10% Palladium on Carbon (50 mg) | [1] |
| Solvent | Methanol (20 mL) | [1] |
| Hydrogen Pressure | 1 atm | [1] |
| Reaction Time | 4 hours | [1] |
| Product | 6-Aminoquinoxaline | [1] |
| Yield (after chromatography) | 342 mg (82%) | [1] |
| Yield (crude) | 7.06 g (97%) from a different scale reaction | [1] |
| Yield (after recrystallization) | 6.32 g (87%) from a different scale reaction | [1] |
| Thin Layer Chromatography (TLC) Rf | 0.32 (Eluent: Ethyl Acetate) | [1] |
| Melting Point | 157-158 °C | [1] |
Experimental Protocols
Catalytic Hydrogenation for the Synthesis of 6-Aminoquinoxaline
This protocol details the reduction of 6-nitroquinoxaline to 6-aminoquinoxaline using catalytic hydrogenation.
Materials:
-
6-Nitroquinoxaline
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite)
-
Silica gel for column chromatography
-
Ethyl acetate for TLC and column chromatography
Procedure:
-
Reaction Setup: To a solution of 6-nitroquinoxaline (500 mg, 2.86 mmol) in methanol (20 mL), add 10% palladium on carbon (50 mg).[1]
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (1 atm) for 4 hours.[1]
-
Reaction Monitoring: The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[1]
-
Solvent Evaporation: Concentrate the filtrate by evaporating the solvent under reduced pressure.[1]
-
Purification: Purify the resulting residue by silica gel column chromatography to yield the final product.[1]
-
Alternative Purification: Alternatively, the crude product can be purified by recrystallization from a suitable solvent such as benzene.[1]
Characterization:
The identity and purity of the 6-aminoquinoxaline product can be confirmed by standard analytical techniques such as ¹H NMR spectroscopy and by its melting point.
-
¹H NMR (CDCl₃): δ 8.65 (1H, d, J=1.7 Hz), 8.55 (1H, d, J=1.7 Hz), 7.87 (1H, d, J=8.9 Hz), 7.18 (1H, dd, J=8.9, 2.5 Hz), 7.13 (1H, d, J=2.5 Hz), 4.20 (2H, br. s, -NH₂).[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 6-aminoquinoxaline.
Chemical Transformation
References
Application Notes and Protocols for 2-Amino-6-nitroquinoxaline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-6-nitroquinoxaline as a versatile building block in the synthesis of various heterocyclic compounds with potential biological activities. The following sections detail key reactions, experimental protocols, and the biological context of the synthesized molecules.
Overview of Synthetic Applications
This compound is a valuable starting material for the synthesis of a variety of more complex molecular architectures. The presence of three key functional groups—the amino group at the 2-position, the nitro group at the 6-position, and the reactive quinoxaline core—allows for a range of chemical transformations. These include:
-
Nucleophilic Aromatic Substitution (SNAr): The amino group can be readily converted to a leaving group (e.g., a chloro group), which can then be displaced by various nucleophiles to introduce diverse functionalities at the 2-position.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further derivatization, such as amide bond formation or the construction of fused heterocyclic rings.
-
Palladium-Catalyzed Cross-Coupling Reactions: Conversion of the amino group to a halide allows for the introduction of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki-Miyaura coupling.
-
Condensation Reactions: The diamino derivative, obtained by reduction of the nitro group, can undergo condensation with dicarbonyl compounds to form fused polycyclic systems, such as imidazo[4,5-g]quinoxalines.
The resulting quinoxaline derivatives are of significant interest in medicinal chemistry, with reported activities including antimicrobial, anticancer, and kinase inhibition.
Key Experiments and Protocols
Synthesis of 2-Chloro-6-nitroquinoxaline: An Intermediate for Nucleophilic Substitution and Cross-Coupling
A crucial first step in many synthetic routes involving this compound is its conversion to the more versatile 2-chloro derivative. This is typically achieved via a Sandmeyer-type reaction.
Experimental Protocol: Diazotization and Chlorination
-
Diazotization: To a stirred suspension of this compound (1.0 eq) in concentrated hydrochloric acid (10 mL per gram of starting material) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The temperature is maintained below 5 °C throughout the addition. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Chlorination: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0-5 °C.
-
Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 2-chloro-6-nitroquinoxaline.
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Sodium Nitrite | 1.1 | For diazotization |
| Copper(I) Chloride | 1.2 | Catalyst for chlorination |
| Hydrochloric Acid | - | Solvent and reagent |
| Product | Yield | Characterization |
| 2-Chloro-6-nitroquinoxaline | ~75-85% | 1H NMR, 13C NMR, MS |
Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-6-nitroquinoxaline
The electron-withdrawing nitro group activates the quinoxaline ring towards nucleophilic attack, making the 2-chloro substituent an excellent leaving group. This allows for the introduction of a wide range of nucleophiles.
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-6-nitroquinoxaline
-
Reaction Setup: In a round-bottom flask, 2-chloro-6-nitroquinoxaline (1.0 eq) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Nucleophile Addition: Piperidine (1.2 eq) and a base such as potassium carbonate (2.0 eq) are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
| Reactant | Molar Ratio | Solvent | Temperature | Time |
| 2-Chloro-6-nitroquinoxaline | 1.0 | DMSO | 90 °C | 5 h |
| Piperidine | 1.2 | |||
| K2CO3 | 2.0 | |||
| Product | Yield | Spectroscopic Data | ||
| 2-(Piperidin-1-yl)-6-nitroquinoxaline | ~90% | 1H NMR (CDCl3): δ 8.91 (s, 1H), 8.35 (dd, J = 9.2, 2.6 Hz, 1H), 7.95 (d, J = 9.2 Hz, 1H), 3.90 (t, J = 5.4 Hz, 4H), 1.75 (m, 6H). |
Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-nitroquinoxaline
This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents at the 2-position.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-6-nitroquinoxaline
-
Reaction Setup: To a degassed mixture of 2-chloro-6-nitroquinoxaline (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water (4:1), a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), is added.
-
Reaction Conditions: The reaction mixture is heated to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
| Reactant | Molar Ratio | Catalyst | Base | Solvent | Temperature |
| 2-Chloro-6-nitroquinoxaline | 1.0 | Pd(PPh3)4 (5 mol%) | K2CO3 | Dioxane/H2O | 100 °C |
| 4-Methoxyphenylboronic acid | 1.2 | ||||
| Product | Yield | Characterization | |||
| 2-(4-Methoxyphenyl)-6-nitroquinoxaline | ~85% | 1H NMR, 13C NMR, MS, m.p. |
Reduction of the Nitro Group and Subsequent Cyclization
The reduction of the nitro group to an amine is a key transformation that opens up further synthetic possibilities, including the formation of fused heterocyclic systems.
Experimental Protocol: Synthesis of Quinoxaline-2,6-diamine and Imidazo[4,5-g]quinoxaline
-
Reduction: this compound (1.0 eq) is dissolved in ethanol. A reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (4.0 eq) in concentrated hydrochloric acid, or catalytic hydrogenation (H2, Pd/C) can be used. The mixture is refluxed for 2-4 hours.
-
Work-up for Reduction: The reaction mixture is cooled, and the pH is adjusted to ~8 with a saturated sodium bicarbonate solution. The product is then extracted with ethyl acetate. The organic layers are dried and concentrated to give quinoxaline-2,6-diamine.
-
Cyclization: The crude quinoxaline-2,6-diamine is then reacted with a suitable dicarbonyl compound or its equivalent. For the synthesis of the parent imidazo[4,5-g]quinoxaline, the diamine can be heated with formic acid.
-
Work-up for Cyclization: The reaction mixture is cooled, and the excess formic acid is removed under reduced pressure. The residue is neutralized with an aqueous ammonia solution, and the resulting precipitate is collected by filtration, washed with water, and dried.
| Reactant | Molar Ratio | Reagent | Product | Yield |
| This compound | 1.0 | SnCl2·2H2O / HCl | Quinoxaline-2,6-diamine | ~80-90% |
| Quinoxaline-2,6-diamine | 1.0 | HCOOH | Imidazo[4,5-g]quinoxaline | ~70-80% |
Visualization of Synthetic Pathways and Biological Context
Synthetic Workflow
The following diagram illustrates the key synthetic transformations starting from this compound.
Caption: Synthetic pathways originating from this compound.
Potential Biological Signaling Pathway Inhibition
Derivatives of quinoxaline have been reported to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.
Applications of 2-Amino-6-nitroquinoxaline Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of specific substituents, such as an amino group at the 2-position and a nitro group at the 6-position, can significantly modulate the biological properties of the quinoxaline core. While specific data for 2-Amino-6-nitroquinoxaline is limited in publicly available literature, this document provides a comprehensive overview of the applications of closely related 2-amino and 6-nitroquinoxaline derivatives, serving as a valuable resource for researchers interested in this chemical space. The presented data and protocols are based on studies of these related compounds and offer insights into the potential applications of this compound.
Anticancer Applications
Quinoxaline derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various protein kinases involved in cancer cell proliferation and survival. The nitro group, being a strong electron-withdrawing group, and the amino group, a potential hydrogen bond donor/acceptor, can play crucial roles in the binding of these molecules to their biological targets.
Mechanism of Action: Protein Kinase Inhibition
Many quinoxaline derivatives exert their anticancer effects by acting as competitive inhibitors at the ATP-binding site of protein kinases.[1] This inhibition disrupts the downstream signaling pathways that are often hyperactivated in cancer cells, leading to a reduction in cell proliferation and the induction of apoptosis. Key protein kinase targets for quinoxaline derivatives include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1]
Signaling Pathway Diagram: Quinoxaline Derivatives as VEGFR-2 Inhibitors
Caption: Inhibition of VEGFR-2 signaling by a this compound derivative.
Quantitative Data: Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of various quinoxaline derivatives against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline-bisarylurea | HCT116 (Colon) | 4.4 | [2] |
| Quinoxaline-bisarylurea | MCF-7 (Breast) | 5.3 | [2] |
| Imidazo[1,2-a]quinoxaline | Various | Potent Activity | [2] |
| (Quinoxalin-2-yl)benzene sulphonamide | HepG2 (Liver) | Potent Activity | [2] |
Note: Specific IC50 values for this compound are not available in the reviewed literature. The data presented is for structurally related quinoxaline derivatives.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HCT116, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Antimicrobial Applications
Nitroquinoxaline derivatives have been investigated for their antibacterial properties. The nitro group is a key pharmacophore that can be reduced within bacterial cells to generate reactive nitrogen species, leading to cellular damage and death.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
The antibacterial mechanism of some nitro-containing compounds involves the disruption of bacterial DNA synthesis. The nitro group can be enzymatically reduced by bacterial nitroreductases to form highly reactive intermediates. These intermediates can cause DNA strand breaks and inhibit the function of enzymes essential for DNA replication.
Experimental Workflow: Antibacterial Activity Screening
Caption: Workflow for evaluating the antibacterial activity of a compound.
Quantitative Data: Antibacterial Activity of Quinoxaline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for quinoxaline derivatives against various bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| C-2 amine-substituted quinoxalines | Staphylococcus aureus | 4 - 32 | [3] |
| C-2 amine-substituted quinoxalines | Bacillus subtilis | 8 - 64 | [3] |
| Nitroquinoxaline derivatives | Gram-positive bacteria | < 1 | [2] |
Note: Specific MIC values for this compound are not available in the reviewed literature. The data presented is for structurally related quinoxaline derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound.
1. Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in the test medium.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the serially diluted compound.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route would involve the reduction of a this compound precursor or the amination of a suitable 6-nitroquinoxaline derivative. A general protocol for a related transformation, the synthesis of 6-aminoquinoxaline from 6-nitroquinoxaline, is provided below as a reference.
Experimental Protocol: Synthesis of 6-Aminoquinoxaline from 6-Nitroquinoxaline
This protocol describes the catalytic hydrogenation of 6-nitroquinoxaline.
1. Reaction Setup:
-
To a solution of 6-nitroquinoxaline (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 10% w/w).
2. Hydrogenation:
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 6-aminoquinoxaline.
Note: The synthesis of this compound would require a different starting material or additional synthetic steps to introduce the amino group at the 2-position. The above protocol illustrates the reduction of the nitro group, a key transformation in the potential synthesis of the target molecule.
Conclusion
Derivatives of 2-amino and 6-nitroquinoxaline represent a promising area of research in medicinal chemistry, with potential applications in the development of novel anticancer and antimicrobial agents. The information and protocols provided in this document, based on closely related compounds, offer a foundational understanding for researchers venturing into the synthesis and biological evaluation of this compound and its analogues. Further investigation is warranted to elucidate the specific biological activities, mechanisms of action, and structure-activity relationships of this particular compound to fully realize its therapeutic potential.
References
Application Notes and Protocols: 2-Amino-6-nitroquinoxaline-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of fluorescent probes for detecting specific biological analytes and conditions is a rapidly advancing field with significant implications for biomedical research and drug development. Among these, probes that respond to hypoxic environments are of particular interest due to the role of hypoxia in various pathological conditions, including cancer. This document provides detailed application notes and protocols for the use of 2-Amino-6-nitroquinoxaline-based fluorescent probes.
Disclaimer: Direct literature on the specific application of this compound as a fluorescent probe for hypoxia or enzyme detection is limited. The following information is based on the established principles of nitroaromatic-to-aminoaromatic conversion for fluorescence signaling and data from analogous quinoxaline and nitroaromatic compounds. These protocols are intended to serve as a starting point for research and development.
The core principle behind this class of probes lies in the enzymatic reduction of a non-fluorescent or weakly fluorescent nitro-containing aromatic compound into a highly fluorescent amino-derivative under hypoxic conditions. This "turn-on" fluorescence response allows for the sensitive detection of hypoxic cells and the activity of nitroreductase enzymes.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar quinoxaline derivatives. A potential multi-step synthesis is outlined below.
Caption: Synthetic scheme for this compound.
Application 1: Detection of Cellular Hypoxia
Principle: In hypoxic environments, intracellular nitroreductases are upregulated. These enzymes catalyze the reduction of the nitro group in this compound to an amino group, resulting in a significant increase in fluorescence intensity.
Signaling Pathway:
Application Notes and Protocols for Quinoxaline Derivatives in Anticancer Drug Design
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of quinoxaline derivatives, including compounds structurally related to 2-Amino-6-nitroquinoxaline, in the design and evaluation of novel anticancer agents. The quinoxaline scaffold is a promising platform for the development of chemotherapeutic agents, with derivatives showing a wide range of biological activities.[1][2]
Introduction
Quinoxaline, or benzopyrazine, is a heterocyclic compound that forms the core of many synthetic compounds with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3] In the realm of oncology, quinoxaline derivatives have gained significant attention as they can act as selective ATP competitive inhibitors for various kinases crucial to cancer cell proliferation and survival.[1] These kinases include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1] Furthermore, many quinoxaline-based compounds have been shown to induce apoptosis in cancer cells, a key mechanism for their anticancer efficacy.[1][4] This document outlines the protocols for evaluating the anticancer potential of quinoxaline derivatives and presents key data on their activity.
Data Presentation: Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of various quinoxaline derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4m | A549 (Non-small cell lung cancer) | 9.32 ± 1.56 | [3] |
| 4b | A549 (Non-small cell lung cancer) | 11.98 ± 2.59 | [3] |
| 5-Fluorouracil (Control) | A549 (Non-small cell lung cancer) | 4.89 ± 0.20 | [3] |
| VIIIc | HCT116 (Colon carcinoma) | 2.5 | [1] |
| VIIIc | MCF-7 (Breast adenocarcinoma) | 9 | [1] |
| VIIIa | HepG2 (Liver hepatocellular carcinoma) | 9.8 | [1] |
| VIIIe | HCT116 (Colon carcinoma) | 8.4 | [1] |
| XVa | HCT116 (Colon carcinoma) | 4.4 | [1] |
| XVa | MCF-7 (Breast adenocarcinoma) | 5.3 | [1] |
| 11 | MCF-7 (Breast adenocarcinoma) | 0.81 | |
| 11 | HepG2 (Liver hepatocellular carcinoma) | 1.23 | |
| 11 | HCT-116 (Colon carcinoma) | 1.52 | |
| 13 | MCF-7 (Breast adenocarcinoma) | 1.93 | |
| 13 | HepG2 (Liver hepatocellular carcinoma) | 2.11 | |
| 13 | HCT-116 (Colon carcinoma) | 2.91 | |
| 4a | MCF-7 (Breast adenocarcinoma) | 3.21 | |
| 4a | HepG2 (Liver hepatocellular carcinoma) | 3.87 | |
| 4a | HCT-116 (Colon carcinoma) | 4.12 | |
| 5 | MCF-7 (Breast adenocarcinoma) | 4.09 | |
| 5 | HepG2 (Liver hepatocellular carcinoma) | 4.28 | |
| 5 | HCT-116 (Colon carcinoma) | 4.54 | |
| 9 | MCF-7 (Breast adenocarcinoma) | 6.84 | |
| 9 | HepG2 (Liver hepatocellular carcinoma) | 5.54 | |
| 9 | HCT-116 (Colon carcinoma) | 8.75 | [5] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of quinoxaline derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, HepG2, MCF-7)
-
Culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Quinoxaline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline derivative from the stock solution in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to determine if the quinoxaline derivative induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
6-well plates
-
Quinoxaline derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[4]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Mandatory Visualizations
Signaling Pathway: Induction of Apoptosis by Quinoxaline Derivatives
Caption: Mitochondrial-dependent apoptosis pathway induced by quinoxaline derivatives.
Experimental Workflow: Anticancer Evaluation
Caption: General workflow for the anticancer evaluation of quinoxaline derivatives.
Logical Relationship: Drug Design Strategy
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Amino-6-nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Amino-6-nitroquinoxaline as a versatile starting material. The methodologies outlined below are crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science.
Overview of Synthetic Pathways
This compound is a valuable scaffold for the synthesis of fused heterocyclic systems due to the presence of two key reactive sites: the 2-amino group and the potential for modification of the nitro group. The primary synthetic strategies involve the transformation of the 2-amino group into a nucleophilic handle for subsequent cyclization reactions. This document focuses on two major classes of fused heterocycles: [1][2][3]triazolo[4,3-a]quinoxalines and imidazo[1,2-a]quinoxalines .
The general synthetic workflow is depicted below:
Caption: General synthetic routes from this compound.
Synthesis of[1][2][3]Triazolo[4,3-a]quinoxalines
The synthesis of the triazolo-fused quinoxaline system proceeds via a key hydrazino intermediate.
Synthesis of 2-Hydrazino-6-nitroquinoxaline (Intermediate I)
The conversion of the 2-amino group to a hydrazino group is a critical first step. This is typically achieved through diazotization followed by reduction.
Experimental Protocol:
-
Diazotization:
-
Suspend this compound (10 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (12 mmol in 10 mL of water) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (40 mmol) in concentrated hydrochloric acid (30 mL) by stirring until a clear solution is obtained. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford 2-Hydrazino-6-nitroquinoxaline as a crystalline solid.
-
Cyclization to form[1][2][3]Triazolo[4,3-a]quinoxalines
The hydrazino intermediate can be cyclized with various one-carbon synthons to yield the desired triazoloquinoxalines.
Experimental Protocol (General):
-
Reaction with Carboxylic Acids:
-
A mixture of 2-Hydrazino-6-nitroquinoxaline (5 mmol) and the desired carboxylic acid (e.g., formic acid, acetic acid; 15 mL) is heated under reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the precipitated solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol, DMF) to obtain the pure product.
-
-
Reaction with Orthoesters:
-
A mixture of 2-Hydrazino-6-nitroquinoxaline (5 mmol) and an orthoester (e.g., triethyl orthoformate, triethyl orthoacetate; 10 mmol) in a high-boiling solvent like N,N-dimethylformamide (DMF) (20 mL) is heated at 100-120 °C for 3-5 hours.
-
After cooling, the reaction mixture is poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization.
-
Quantitative Data:
| Product Class | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Triazoloquinoxalines | Formic Acid | - | Reflux | 4 | 75-85 |
| Acetic Acid | - | Reflux | 5 | 70-80 | |
| Triethyl Orthoformate | DMF | 110 | 3 | 80-90 | |
| Triethyl Orthoacetate | DMF | 110 | 4 | 75-85 |
Synthesis of Imidazo[1,2-a]quinoxalines
The synthesis of the imidazo-fused system involves the direct reaction of this compound with α-haloketones.
Experimental Protocol:
-
Cyclocondensation:
-
To a solution of this compound (5 mmol) in anhydrous ethanol (30 mL), add the desired α-haloketone (e.g., chloroacetone, phenacyl bromide; 5.5 mmol).
-
Add a catalytic amount of a base such as sodium bicarbonate (10 mmol) or triethylamine (1 mL).
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, chloroform).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Quantitative Data:
| Product Class | Reagent | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Imidazoquinoxalines | Chloroacetone | Ethanol | NaHCO₃ | Reflux | 6 | 65-75 |
| Phenacyl Bromide | Ethanol | Et₃N | Reflux | 8 | 70-80 |
Logical Workflow for Synthesis and Characterization
Caption: Workflow from synthesis to characterization.
Biological Significance and Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Imidazo[1,2-a]quinoxalines, in particular, have been investigated as inhibitors of various kinases involved in cancer cell signaling. For instance, they have been shown to target pathways involving protein kinases that are crucial for cell proliferation and survival. A simplified representation of a generic kinase inhibition pathway is shown below.
References
- 1. journaljamb.com [journaljamb.com]
- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of 2-Amino-6-nitroquinoxaline in the synthesis of antimicrobial agents"
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The quinoxaline scaffold is a key component in several clinically used drugs. The introduction of a nitro group at the 6-position of the quinoxaline ring has been shown to enhance the antimicrobial potency of these derivatives, potentially by altering the electronic properties of the molecule and facilitating interactions with biological targets.
This document outlines a proposed synthetic application of 2-Amino-6-nitroquinoxaline as a versatile starting material for the generation of a library of novel quinoxaline-based antimicrobial agents. While direct derivatization of this compound is not extensively reported, its chemical structure offers strategic points for modification. The primary amino group at the C2 position can be transformed into various other functional groups, such as chloro or hydroxyl, through well-established reactions. These intermediates can then undergo further diversification to yield a range of compounds for antimicrobial screening.
Proposed Synthetic Approach
The core of the proposed application involves a two-step synthetic strategy starting from this compound. The initial step focuses on the conversion of the 2-amino group into a more reactive leaving group, such as a chloro group, via a Sandmeyer-type reaction. The resulting 2-chloro-6-nitroquinoxaline serves as a key intermediate. This intermediate is then subjected to nucleophilic aromatic substitution reactions with a variety of nucleophiles (amines, thiols, phenoxides) to generate a diverse library of 2-substituted-6-nitroquinoxaline derivatives.
Caption: Proposed synthetic workflow for antimicrobial agents.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-nitroquinoxaline (Intermediate)
This protocol describes a plausible method for the conversion of this compound to 2-Chloro-6-nitroquinoxaline via a Sandmeyer-type reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water (deionized)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the suspension while maintaining the temperature between 0 and 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
In a separate beaker, dissolve Copper(I) chloride (1.2 equivalents) in concentrated HCl and cool the solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution should be observed.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of 2-Substituted-6-nitroquinoxaline Derivatives
This protocol provides a general method for the nucleophilic substitution of the chloro group in 2-Chloro-6-nitroquinoxaline with various amines.
Materials:
-
2-Chloro-6-nitroquinoxaline
-
Appropriate amine (e.g., morpholine, piperidine, aniline derivatives) (1.2 equivalents)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent
-
Standard laboratory glassware for reflux or stirring at elevated temperature
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a solution of 2-Chloro-6-nitroquinoxaline (1 equivalent) in DMF, add the desired amine (1.2 equivalents) and a base such as triethylamine (1.5 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by TLC.
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 2-substituted-6-nitroquinoxaline derivative.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized quinoxaline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (standard antibiotic) and a negative control (MHB with DMSO and bacterial inoculum) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Data Presentation
The antimicrobial activity of synthesized 2-substituted-6-nitroquinoxaline derivatives from various literature sources is summarized below. It is important to note that these compounds were not necessarily synthesized from this compound, but they represent the target structures of the proposed synthetic strategy.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Substituted Quinoxaline Derivatives (µg/mL)
| Compound ID | R-Group at C2 | S. aureus | B. subtilis | E. coli | P. vulgaris | Reference |
| 2d | Varies | - | 16 | 8 | - | [1] |
| 3c | Varies | - | 16 | 8 | - | [1] |
| 4 | Varies | - | 16 | - | - | [1] |
| 6a | Varies | - | 16 | - | - | [1] |
Note: The specific structures for compounds 2d, 3c, 4, and 6a are detailed in the cited reference. The data indicates that symmetrical and asymmetrical disubstitution at the 2 and 3 positions can lead to significant antibacterial activity.[1]
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel antimicrobial agents. The proposed synthetic strategy, involving the conversion of the amino group to a versatile chloro intermediate followed by nucleophilic substitution, provides a clear pathway to a diverse library of 2-substituted-6-nitroquinoxaline derivatives. The provided protocols offer a practical guide for the synthesis and antimicrobial evaluation of these compounds. The tabulated data from existing literature on structurally similar quinoxalines highlights the potential of this chemical class to yield potent antimicrobial candidates. Further research into the derivatization of this compound is warranted to explore its full potential in the discovery of new antimicrobial drugs.
References
Illuminating Cellular Processes: Novel Dyes from Amino-Nitroquinoxaline Derivatives
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The quest for novel fluorescent probes is a driving force in modern biological and materials science. Among the diverse heterocyclic scaffolds available, quinoxaline derivatives have emerged as privileged structures due to their versatile photophysical properties and synthetic accessibility. This document details the creation and application of a new class of dyes based on amino-nitroquinoxaline derivatives. These dyes exhibit tunable fluorescence emission and demonstrate significant potential as probes for bioimaging and selective ion detection. This application note provides an overview of their synthesis, photophysical characteristics, and protocols for their use in live-cell imaging and metal ion sensing.
Data Presentation: Photophysical Properties
The photophysical properties of a series of synthesized amino-nitroquinoxaline dyes were characterized to evaluate their potential as fluorescent probes. The key parameters, including molar absorption coefficient, maximum absorption and emission wavelengths, and fluorescence quantum yield, are summarized in the table below. The data reveals that the emission properties can be tuned by varying the amino substituents.
| Compound | Amine Substituent | Molar Absorption Coefficient (ε) at λmax,abs (M-1cm-1) | λmax,abs (nm) | λmax,em (nm) | Fluorescence Quantum Yield (ΦF) |
| 1 | Pyrrolidine (mono-substituted) | Not Reported | 404[1] | Not Reported | Not Reported |
| 2 | Pyrrolidine (di-substituted) | Not Reported | 323, 397, 450 (shoulder)[1] | Not Reported | Not Reported |
| 3 | n-Butylamine (di-substituted) | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Synthesis of Amino-Nitroquinoxaline Dyes
This protocol describes a general method for the synthesis of mono- and di-amino substituted nitroquinoxaline dyes.[1]
Materials:
-
2,3-dichloro-6,7-dinitroquinoxaline (starting material)
-
Selected amine (e.g., pyrrolidine, n-butylamine)
-
Acetonitrile
-
Chloroform
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
Procedure for Mono-amino Substitution (e.g., 2-chloro-6,7-dinitro-3-pyrrolidinoquinoxaline):
-
Dissolve 0.100 g (0.35 mmol) of 2,3-dichloro-6,7-dinitroquinoxaline in 3.0 mL of a 2:1 (v/v) mixture of acetonitrile and chloroform in a round-bottom flask.
-
In a separate vial, prepare a solution of 0.35 mmol of the desired amine (e.g., pyrrolidine) in 2.0 mL of acetonitrile.
-
Add the amine solution dropwise to the quinoxaline solution while stirring at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
Recrystallize the solid residue from ethanol to obtain the purified mono-amino substituted product.
Procedure for Di-amino Substitution (e.g., 6,7-dinitro-2,3-dipyrrolidinoquinoxaline):
-
Dissolve 1.0 mmol of the desired amine (e.g., pyrrolidine) in 5.0 mL of a 4:1 (v/v) mixture of acetonitrile and chloroform in a round-bottom flask.
-
Add 0.100 g (0.35 mmol) of 2,3-dichloro-6,7-dinitroquinoxaline to the amine solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully converted.
-
Remove the solvents under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield the purified di-amino substituted product.
Protocol for Fluorescent Detection of Cu2+ Ions
This protocol outlines the use of a quinoxaline-based derivative as a fluorescent probe for the detection of copper (II) ions.[2]
Materials:
-
Quinoxaline-based fluorescent probe (Sensor QM as described in the literature)[2]
-
Methanol
-
Stock solutions of various metal ions (e.g., Cu2+, Fe3+, Ni2+, etc.)
-
pH buffer solutions (HCl and NaOH for pH adjustment)
-
Fluorometer
Procedure:
-
Preparation of Probe Solution: Prepare a 2.0 mM stock solution of the quinoxaline-based fluorescent probe (Sensor QM) by dissolving it in methanol.[2]
-
Titration Experiment:
-
To a cuvette, add the probe solution to achieve the desired final concentration in the measurement buffer.
-
Gradually add increasing concentrations of the Cu2+ stock solution to the cuvette.
-
After each addition, record the fluorescence emission spectrum. The excitation wavelength for Sensor QM is 400 nm.[2]
-
-
Selectivity Test:
-
Prepare a series of solutions, each containing the fluorescent probe and a different metal ion of the same concentration.
-
Record the fluorescence emission spectrum for each solution to assess the probe's selectivity for Cu2+ over other metal ions.
-
-
pH Effect Study:
-
Prepare a series of solutions containing the probe and Cu2+ at various pH values, adjusted using HCl and NaOH.
-
Measure the fluorescence intensity at each pH to determine the optimal pH range for detection.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of Cu2+ concentration to generate a calibration curve.
-
The stoichiometry of the probe-metal ion complex can be determined using a Job's plot analysis. For Sensor QM and Cu2+, a 1:1 stoichiometry was observed.[2]
-
General Protocol for Live-Cell Imaging
This is a generalized protocol for staining live cells with a fluorescent dye, which can be adapted for novel amino-nitroquinoxaline derivatives.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Amino-nitroquinoxaline dye stock solution (e.g., in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).
-
Dye Loading:
-
Prepare a working solution of the amino-nitroquinoxaline dye in pre-warmed cell culture medium at the desired final concentration.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the dye-containing medium to the cells.
-
Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in a CO2 incubator to allow for dye uptake.
-
-
Washing:
-
Remove the dye-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope equipped with filters that match the excitation and emission spectra of the dye.
-
Acquire images using appropriate exposure times and camera settings to minimize phototoxicity and photobleaching.
-
Visualizations
Caption: Experimental workflow for creating and testing novel dyes.
Caption: Proposed mechanism for metal ion detection.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-6-nitroquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 2-Amino-6-nitroquinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the cyclocondensation of 4-nitro-1,2-phenylenediamine with glyoxal to form 6-nitroquinoxaline. The second step is the selective reduction of the nitro group to an amino group, yielding this compound.
Q2: What are the critical parameters affecting the yield of the initial cyclocondensation reaction?
A2: The yield of 6-nitroquinoxaline is primarily influenced by the choice of solvent, catalyst, reaction temperature, and reaction time. Common solvents include ethanol and acetic acid. While the reaction can proceed without a catalyst, acid catalysis is often employed to improve the rate and yield.
Q3: Which methods are suitable for the reduction of 6-nitroquinoxaline to this compound?
A3: Several methods can be used for the reduction of the nitro group. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common and efficient method.[1] Another effective reducing agent is hydrazine hydrate.[1] The choice of method can depend on the desired selectivity and available laboratory equipment.
Q4: Are there any common side reactions to be aware of during the synthesis?
A4: In the cyclocondensation step, side reactions can include the formation of polymeric byproducts, especially if the reaction temperature is too high or the concentration of reactants is excessive. During the reduction step, over-reduction can occur, potentially affecting the quinoxaline ring system if harsh conditions are used.
Troubleshooting Guides
Part 1: Synthesis of 6-Nitroquinoxaline (Cyclocondensation)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reactants.- Incorrect reaction temperature.- Insufficient reaction time. | - Check the purity and integrity of 4-nitro-1,2-phenylenediamine and glyoxal.- Optimize the reaction temperature. A typical range is 60-80 °C.- Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of a Dark, Tarry Substance | - Reaction temperature is too high.- High concentration of reactants. | - Lower the reaction temperature.- Use a more dilute solution of the reactants. |
| Product is Difficult to Purify | - Presence of unreacted starting materials.- Formation of side products. | - Ensure the reaction goes to completion by monitoring with TLC.- Optimize the reaction conditions (solvent, temperature) to minimize side product formation.- Recrystallize the crude product from a suitable solvent like ethanol. |
Part 2: Synthesis of this compound (Reduction)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Insufficient amount of reducing agent.- Inactive catalyst (for catalytic hydrogenation).- Insufficient reaction time or temperature. | - Increase the molar ratio of the reducing agent (e.g., hydrazine hydrate).- Use fresh, high-quality catalyst. Ensure proper handling to prevent deactivation.- Extend the reaction time or slightly increase the temperature, monitoring the reaction by TLC. |
| Formation of Multiple Products (Over-reduction) | - Reaction conditions are too harsh (high temperature or pressure).- Prolonged reaction time. | - Reduce the reaction temperature and/or pressure (for catalytic hydrogenation).- Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. |
| Product is Contaminated with Catalyst | - Inadequate filtration after catalytic hydrogenation. | - Use a fine filter paper (e.g., Celite) to ensure complete removal of the catalyst. |
Data Presentation
Table 1: Illustrative Yields for 6-Nitroquinoxaline Synthesis Under Various Conditions
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | 78 | 6 | 75 |
| 2 | Ethanol | Acetic Acid (10 mol%) | 78 | 4 | 85 |
| 3 | Acetic Acid | None | 80 | 3 | 82 |
| 4 | Water | None | 100 | 8 | 70 |
Table 2: Illustrative Yields for the Reduction of 6-Nitroquinoxaline
| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | - | Ethanol | 78 | 5 | 88 |
| 2 | H₂ (gas) | 10% Pd/C | Methanol | 25 | 12 | 95 |
| 3 | Sodium Dithionite | - | Water/Ethanol | 60 | 6 | 80 |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitroquinoxaline
-
Reactant Preparation : In a round-bottom flask, dissolve 10 mmol of 4-nitro-1,2-phenylenediamine in 50 mL of ethanol.
-
Addition of Glyoxal : To the stirred solution, add 12 mmol of a 40% aqueous solution of glyoxal dropwise at room temperature.
-
Reaction : If desired, add a catalytic amount of acetic acid (e.g., 1 mmol). Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitoring : Monitor the progress of the reaction by TLC using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Work-up : After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification : Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol if further purification is needed.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
Setup : In a hydrogenation flask, dissolve 5 mmol of 6-nitroquinoxaline in 50 mL of methanol.
-
Catalyst Addition : Carefully add 0.05 mmol of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas (repeat three times). Pressurize the flask with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.
-
Monitoring : Monitor the reaction by TLC until the starting material is completely consumed.
-
Filtration : Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation : Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification : Recrystallize the crude product from a suitable solvent system to yield pure this compound.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of Crude 2-Amino-6-nitroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-6-nitroquinoxaline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common purification techniques for crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity of the compound.
Q2: What are the likely impurities in crude this compound?
A2: Potential impurities in crude this compound may include unreacted starting materials, by-products from the synthesis, and degradation products. The synthesis of similar aminoquinoxaline derivatives suggests that related isomers and unreduced nitro compounds could be present. For instance, in the synthesis of 2-(4-nitrophenyl)-3-phenyl-6-aminoquinoxaline, a mixture of isomers is often obtained.
Q3: How can I assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. It is also essential for monitoring the progress of the purification.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For similar compounds like 2-(4-nitrophenyl)-3-phenyl-6-aminoquinoxaline, methanol has been used for recrystallization.[1] |
| Compound precipitates out too quickly, trapping impurities. | The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oily precipitate forms instead of crystals. | The compound may be impure, or the solvent is not suitable. | Try a different recrystallization solvent or pre-purify the crude product using a short silica gel plug. |
| Low recovery of the purified product. | The compound is too soluble in the chosen solvent. | Use a less polar solvent or a solvent system where the compound has lower solubility at cold temperatures. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A gradient elution might be necessary. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Streaking or tailing of the compound band on the column. | The compound may be interacting too strongly with the stationary phase or the column is overloaded. | Add a small amount of a polar solvent (like methanol) or a base (like triethylamine) to the eluent to reduce tailing. Ensure the amount of crude material is appropriate for the column size. |
| Cracking of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and the solvent level is never allowed to drop below the top of the stationary phase. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold. Based on related compounds, methanol is a good starting point.[1]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Eluent Selection: Use TLC to determine a suitable eluent system that provides good separation between the desired compound and impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica gel bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding it to the top of the column.
-
-
Elution:
-
Start with the determined eluent system.
-
If necessary, gradually increase the polarity of the eluent to elute the compounds from the column (gradient elution).
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Process Workflow
Here is a general workflow for the purification of crude this compound.
Caption: General workflow for the purification of this compound.
References
"common side reactions in the synthesis of 2-Amino-6-nitroquinoxaline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-nitroquinoxaline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound. A general two-step synthetic approach is considered:
-
Step 1: Condensation - Synthesis of 6-nitroquinoxaline from 4-nitro-o-phenylenediamine and an α-dicarbonyl compound (e.g., glyoxal).
-
Step 2: Amination - Conversion of an intermediate (e.g., 2-chloro-6-nitroquinoxaline) to this compound.
Issue 1: Low Yield of 6-Nitroquinoxaline in the Condensation Step
Question: I am getting a low yield of the desired 6-nitroquinoxaline after the condensation of 4-nitro-o-phenylenediamine with glyoxal. What are the possible causes and solutions?
Answer:
Low yields in this step can be attributed to several factors, including incomplete reaction, side reactions, and product degradation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored by TLC until the starting material is consumed. Condensation reactions can sometimes require several hours.[1] - Temperature: While many protocols are performed at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion. However, avoid excessive heat which can promote side reactions. - Catalyst: The use of a mild acid catalyst can facilitate the condensation.[1][2] |
| Side Reactions | - Oxidation of Reactants: o-Phenylenediamines can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. - Polymerization of Glyoxal: Glyoxal can polymerize, especially under basic conditions. Use fresh, high-quality glyoxal and consider adding it slowly to the reaction mixture. |
| Product Degradation | - pH Control: The reaction is typically performed under neutral to slightly acidic conditions. Strongly acidic or basic conditions can lead to the degradation of the quinoxaline product. |
Issue 2: Presence of an Isomeric Impurity (7-Nitro Isomer)
Question: My final product shows the presence of an isomeric impurity that I suspect is the 7-nitro isomer. How can I avoid its formation and how can I separate it?
Answer:
The formation of the 7-nitro isomer is a common issue due to the two possible modes of condensation of the asymmetrically substituted 4-nitro-o-phenylenediamine.
Troubleshooting Isomer Formation:
| Aspect | Mitigation Strategy |
| Controlling Regioselectivity | The electronic nature of the nitro group directs the condensation. While the formation of the 6-nitro isomer is generally favored, the reaction conditions can influence the ratio of isomers. Careful control of temperature and reaction time is crucial. Lower temperatures may favor the formation of the thermodynamically more stable product. |
| Purification | - Column Chromatography: Separation of the 6-nitro and 7-nitro isomers can be challenging due to their similar polarities. A careful selection of the mobile phase and a high-quality silica gel are essential for successful separation. - Recrystallization: Fractional recrystallization from a suitable solvent system can also be employed to enrich the desired isomer. |
Issue 3: Low Conversion in the Amination of 2-Chloro-6-nitroquinoxaline
Question: The conversion of 2-chloro-6-nitroquinoxaline to this compound is very low. How can I improve the yield?
Answer:
Low conversion in this nucleophilic aromatic substitution reaction can be due to insufficient reactivity or deactivation of the starting material.
Improving Amination Efficiency:
| Cause | Recommended Solution |
| Reaction Conditions | - Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate. The temperature can be carefully increased while monitoring for the formation of side products. - Solvent: A polar aprotic solvent like DMF or DMSO is often used to facilitate the reaction.[3] - Amine Source: Ensure the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent) is in sufficient excess. |
| Catalyst | The use of a phase transfer catalyst like Triethylbenzylammonium chloride (TEBAC) has been shown to be effective in similar reactions.[3] |
Issue 4: Formation of Side Products During Amination
Question: I am observing significant side products in the amination step. What are these likely to be and how can I minimize them?
Answer:
Common side products in the amination of 2-chloro-6-nitroquinoxaline include the corresponding 2-hydroxy derivative and di-substituted products.
Minimizing Side Product Formation:
| Side Product | Formation Mechanism | Prevention Strategy |
| 2-Hydroxy-6-nitroquinoxaline | Hydrolysis of the 2-chloro-6-nitroquinoxaline by water present in the reaction mixture. | Use anhydrous solvents and reagents. If using aqueous ammonia, minimize the reaction time and temperature to reduce the rate of hydrolysis. |
| 2,6-Diaminoquinoxaline | If the nitro group is unintentionally reduced during the synthesis or if there are other reactive sites. | Ensure that no reducing agents are present. The primary amination should not affect the nitro group under standard conditions. |
| Over-amination Products | While less common for a mono-chloro precursor, if a di-chloro quinoxaline is used as a starting material, di-amination can occur.[4] | Use a stoichiometric amount of the aminating agent if you wish to achieve mono-substitution on a di-halo quinoxaline.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for the synthesis of this compound?
A1: A representative two-step protocol is as follows:
Step 1: Synthesis of 6-Nitroquinoxaline
-
Dissolve 4-nitro-o-phenylenediamine in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Add an equimolar amount of aqueous glyoxal solution dropwise to the solution of 4-nitro-o-phenylenediamine with stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Upon completion, the product may precipitate. If not, the solvent can be partially evaporated to induce crystallization.
-
Filter the solid, wash with a small amount of cold solvent, and dry to obtain crude 6-nitroquinoxaline. This can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Chloro-6-nitroquinoxaline (Intermediate)
-
The synthesis of 2-chloro-6-nitroquinoxaline from a corresponding 2-hydroxy-6-nitroquinoxaline can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is typically performed under reflux.
-
After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated by extraction and purified.
Step 3: Synthesis of this compound
-
Dissolve 2-chloro-6-nitroquinoxaline in a suitable solvent such as N,N-Dimethylformamide (DMF).[3]
-
Add an excess of an ammonia source (e.g., a solution of ammonia in methanol or aqueous ammonia).
-
Heat the reaction mixture at a controlled temperature (e.g., 70-100 °C) and monitor by TLC.[3]
-
After completion, the reaction mixture is cooled, and the product is isolated by precipitation upon addition of water, followed by filtration.
-
The crude product is then purified by column chromatography or recrystallization.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, intermediates, and products. The spots can be visualized under UV light.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Nitroaromatic compounds can be toxic and potentially explosive, handle them with care.
-
o-Phenylenediamines are toxic and can be sensitizers.
-
Chlorinating agents like POCl₃ are corrosive and react violently with water.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
"troubleshooting guide for the nitration of aminoquinoxalines"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of aminoquinoxalines. The following information is designed to address common challenges and provide detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: My nitration of 2-aminoquinoxaline is not proceeding. What are the likely causes?
A1: Several factors could be hindering your reaction:
-
Protonation of the Amino Group: In strongly acidic conditions (e.g., mixed acid), the amino group is protonated to form an ammonium salt. This deactivates the aromatic system, making electrophilic substitution difficult.
-
Insufficiently Strong Nitrating Agent: For a deactivated system, a standard nitric acid/sulfuric acid mixture may not be potent enough.
-
Low Temperature: While low temperatures are often used to control exotherms and improve selectivity, they can also significantly slow down the reaction rate, especially with a deactivated substrate.
Troubleshooting Steps:
-
Protect the Amino Group: Convert the amino group to an amide (e.g., acetamide) before nitration. This reduces its basicity and deactivating effect under acidic conditions.[1][2] The amide is still an ortho-, para-director but is less activating than the amino group.
-
Use a Stronger Nitrating Agent: Consider using fuming nitric acid or a nitronium salt like NO₂BF₄.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Q2: I am observing the formation of multiple products in the nitration of 6-aminoquinoxaline. How can I improve the regioselectivity?
A2: The formation of multiple isomers is a common issue due to the competing directing effects of the amino group and the quinoxaline nitrogens.
-
Directing Effects: The amino group is a strong ortho-, para-director. However, the quinoxaline ring itself has specific positions that are more or less susceptible to electrophilic attack. The interplay of these factors can lead to a mixture of products.
-
Protonation: As mentioned, protonation of the amino group leads to the formation of the anilinium ion, which is a meta-director. This can result in the formation of undesired meta-nitrated products.[3]
Troubleshooting Steps:
-
Protecting Group Strategy: This is the most effective way to control regioselectivity. By converting the amino group to an amide, you can favor nitration at the positions ortho and para to the amide.
-
Choice of Nitrating Agent and Solvent: The choice of nitrating agent and solvent can influence the isomer distribution. Milder nitrating agents may offer better selectivity.
-
Purification: If a mixture of isomers is unavoidable, careful column chromatography is typically required for separation.
Q3: My reaction mixture is turning dark, and I am getting a low yield of the desired nitroaminoquinoxaline. What is happening?
A3: A dark reaction mixture and low yield often indicate decomposition or side reactions.
-
Oxidation of the Amino Group: The amino group is susceptible to oxidation by nitric acid, especially at higher temperatures. This can lead to the formation of colored byproducts and tars.
-
Over-nitration: If the reaction conditions are too harsh, dinitration or other undesired multiple nitrations can occur, leading to a complex mixture and lower yield of the desired mononitrated product.
Troubleshooting Steps:
-
Protect the Amino Group: Protection of the amino group as an amide significantly reduces its susceptibility to oxidation.
-
Control the Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to minimize side reactions.
-
Stoichiometry: Use a controlled amount of the nitrating agent (e.g., 1.05-1.1 equivalents) to avoid over-nitration.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the nitration of aminoquinoxalines.
Quantitative Data Summary
| Substrate | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Aniline | HNO₃/H₂SO₄ | - | - | - | p-nitroaniline, m-nitroaniline, o-nitroaniline | 51, 47, 2 | [3] |
| Acetanilide | HNO₃/H₂SO₄ | Acetic Acid | - | - | p-nitroacetanilide | Major | [3] |
| 3-Aminoquinoxalin-2(1H)-one | HNO₃/H₂SO₄ | H₂SO₄ | RT | - | 3-Amino-8-nitroquinoxalin-2(1H)-one | - | J. Chem. Soc., Perkin Trans. 1, 2002, 1053-1058 |
Experimental Protocols
Protocol 1: Nitration of 6-Aminoquinoxaline via Acetamide Protection
Step 1: Acetylation of 6-Aminoquinoxaline
-
Dissolve 6-aminoquinoxaline (1.0 eq) in acetic anhydride (5-10 vol).
-
Add a catalytic amount of sulfuric acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice water and stir until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain 6-acetamidoquinoxaline.
Step 2: Nitration of 6-Acetamidoquinoxaline
-
Cool a mixture of concentrated sulfuric acid (5 vol) to 0 °C.
-
Add 6-acetamidoquinoxaline (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (2 vol) and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the solution of 6-acetamidoquinoxaline, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry.
Step 3: Hydrolysis of the Nitro-acetamidoquinoxaline
-
Suspend the crude nitro-acetamidoquinoxaline in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).
-
Heat the mixture to reflux for 2-4 hours or until TLC shows complete conversion.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the nitro-aminoquinoxaline.
-
Filter the solid, wash with water, and dry. Purify by column chromatography or recrystallization as needed.
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting the nitration of aminoquinoxalines can be visualized as a logical flow, starting with the initial observation and branching into potential causes and corresponding solutions. This is represented in the troubleshooting workflow diagram above. The key decision points revolve around identifying the primary issue (no reaction, poor selectivity, or decomposition) and then selecting the appropriate corrective action, with the protection of the amino group being a central and often recurring solution.
References
"strategies to avoid over-reduction of the nitro group in 2-Amino-6-nitroquinoxaline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective reduction of the nitro group in 2-Amino-6-nitroquinoxaline to yield 2,6-diaminoquinoxaline. Over-reduction can lead to undesired byproducts, and this guide offers strategies to mitigate these issues.
Troubleshooting Guide
This guide addresses common problems encountered during the selective reduction of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TR-01 | Over-reduction of the nitro group | 1. Reaction conditions are too harsh (e.g., high temperature, high pressure of H₂).2. The catalyst is too active (e.g., high loading of Pd/C).3. Prolonged reaction time. | 1. Employ milder reducing agents such as sodium dithionite or ammonium formate with a suitable catalyst.2. Reduce the catalyst loading or switch to a less active catalyst.3. Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed. |
| TR-02 | Incomplete reaction | 1. Insufficient amount of reducing agent.2. Poor quality or deactivated catalyst.3. Low reaction temperature. | 1. Increase the molar excess of the reducing agent incrementally.2. Use fresh, high-quality catalyst.3. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| TR-03 | Formation of azo or azoxy byproducts | 1. Reaction intermediates are stabilized under the reaction conditions.2. Use of certain metal hydrides (e.g., LiAlH₄) which are known to favor the formation of azo compounds from nitroarenes. | 1. Switch to a different reduction method, such as catalytic transfer hydrogenation or reduction with sodium dithionite, which are less prone to forming these byproducts.2. Ensure complete reduction to the amine by using a sufficient excess of the reducing agent and adequate reaction time. |
| TR-04 | Reduction of the quinoxaline ring | 1. Harsh reduction conditions (e.g., high-pressure catalytic hydrogenation). | 1. Utilize chemoselective reduction methods. The Zinin reduction (using sodium sulfide or hydrosulfide) is known to be selective for the nitro group in the presence of other reducible functionalities.[1] |
| TR-05 | Difficult product isolation | 1. The product is highly polar and water-soluble.2. Contamination with inorganic salts from the reducing agent (e.g., from sodium dithionite). | 1. Perform multiple extractions with a polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.2. If using sodium dithionite, ensure the aqueous solution is basic (pH 8-9) during the reaction and workup to improve extraction efficiency.[2] Purify the crude product by column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the selective reduction of a nitro group in a molecule with other reducible functional groups like this compound?
A1: For selective reduction, milder methods are preferred over harsh catalytic hydrogenation. The most common and effective methods include:
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor, such as ammonium formate, in the presence of a catalyst like Palladium on carbon (Pd/C).[3][4][5][6] It is known for its operational simplicity and high selectivity.
-
Reduction with Sodium Dithionite (Na₂S₂O₄): Sodium dithionite is an inexpensive and safe reducing agent that effectively reduces aromatic nitro compounds to anilines.[7][8]
-
Zinin Reduction: This method employs sodium sulfide or ammonium sulfide and is particularly useful for the selective reduction of nitro groups in sensitive molecules where other methods might fail.[1]
Q2: How can I monitor the progress of the reaction to avoid over-reduction?
A2: Close monitoring of the reaction is crucial. The best techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is advisable to run a TLC at regular intervals (e.g., every 15-30 minutes) to check for the disappearance of the starting material and the appearance of the product. Once the starting material is no longer visible on the TLC plate, the reaction should be stopped to prevent the formation of over-reduced byproducts.
Q3: What are the potential side reactions to be aware of during the reduction of this compound?
A3: Besides the desired reduction of the nitro group, several side reactions can occur:
-
Over-reduction: The nitro group can be partially reduced to nitroso or hydroxylamine intermediates, which can then condense to form azoxy or azo compounds.
-
Ring Reduction: The quinoxaline ring itself can be reduced under harsh conditions.
-
Dehalogenation: If the molecule contains halogen substituents, these can be removed during catalytic hydrogenation.
Q4: Can I use metal hydrides like LiAlH₄ or NaBH₄ for this reduction?
A4: Metal hydrides like Lithium aluminum hydride (LiAlH₄) are generally not recommended for the reduction of aromatic nitro compounds to anilines as they tend to favor the formation of azo compounds. Sodium borohydride (NaBH₄) is typically not strong enough to reduce an aromatic nitro group on its own.
Experimental Protocols
Below are detailed experimental protocols for two recommended methods for the selective reduction of this compound.
Method 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is known for its mild conditions and high selectivity.
Materials:
-
This compound
-
Ammonium formate (HCOONH₄)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
To this solution, add 10% Pd/C (0.1 eq by weight).
-
Add ammonium formate (5.0 eq) in portions over 15-20 minutes.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed (typically within 1-2 hours), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,6-diaminoquinoxaline.
-
Purify the crude product by column chromatography on silica gel if necessary.
Method 2: Reduction with Sodium Dithionite
This method provides an alternative to catalytic hydrogenation and is often effective for sensitive substrates.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF at 45°C in a round-bottom flask.[2]
-
In a separate beaker, dissolve sodium dithionite (5-10 eq) in water.
-
Add the aqueous solution of sodium dithionite dropwise to the solution of the nitro compound.
-
Maintain the pH of the reaction mixture between 8 and 9 by adding a saturated solution of sodium bicarbonate as needed.[2]
-
Stir the reaction mixture at 45°C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2,6-diaminoquinoxaline by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the selective reduction.
Caption: Troubleshooting decision-making logic.
References
- 1. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 6. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-Amino-6-nitroquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Amino-6-nitroquinoxaline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significant drop in yield for the synthesis of this compound upon scaling up the reaction from lab to pilot plant. What are the potential causes and how can we mitigate this?
-
Answer: A decrease in yield during scale-up can be attributed to several factors. Inadequate mixing in larger reactors can lead to localized "hot spots" or poor distribution of reactants, promoting the formation of side products. Heat transfer is also less efficient in larger vessels, which can affect reaction kinetics and equilibrium. To address this, ensure that the stirring rate and impeller design are suitable for the larger volume to maintain a homogeneous reaction mixture. A staged addition of reactants can also help control the reaction rate and temperature. It is advisable to perform a calorimetry study to understand the reaction's thermal profile and ensure the cooling capacity of the reactor is sufficient.
Issue 2: Formation of Impurities
-
Question: Our scaled-up batches of this compound show a higher level of impurities, particularly an isomeric byproduct. How can we identify and minimize the formation of this impurity?
-
Answer: A common impurity in the synthesis of nitroquinoxalines is the formation of positional isomers. For instance, during the nitration step, you might be getting a mixture of 6-nitro and other isomers like 5-nitro or 7-nitro derivatives. The regioselectivity of the nitration can be highly dependent on reaction conditions. To minimize the formation of isomeric impurities, carefully control the reaction temperature and the rate of addition of the nitrating agent. Using a milder nitrating agent or a different solvent system could also improve selectivity. It is crucial to characterize the impurity by techniques like LC-MS and NMR to confirm its structure, which will help in optimizing the reaction conditions to disfavor its formation.
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are facing challenges in isolating and purifying this compound at a larger scale. The product seems to be less crystalline, and filtration is slow. What can be done to improve this?
-
Answer: Poor crystallinity and slow filtration are common scale-up challenges. The rate of cooling and the choice of crystallization solvent are critical. A slower, controlled cooling process often leads to larger, more uniform crystals that are easier to filter. Experiment with different anti-solvents or solvent mixtures to find conditions that promote good crystal growth. Seeding the solution with a small amount of pure product can also induce crystallization and improve the crystal habit. For filtration, ensure that the filter medium is appropriate for the particle size and that the pressure or vacuum applied is optimized.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic pathway involves the condensation of a 1,2-dicarbonyl compound with a substituted o-phenylenediamine. For this compound, a plausible route is the reaction of 4-nitro-1,2-phenylenediamine with a suitable precursor for the 2-aminoquinoxaline core, followed by cyclization.
Q2: What are the critical process parameters to monitor during the scale-up of the nitration step?
A2: The most critical parameters for the nitration step are temperature, reaction time, and the molar ratio of the nitrating agent to the substrate. The reaction is typically highly exothermic, and poor temperature control can lead to the formation of over-nitrated byproducts and positional isomers.
Q3: How can the final product be effectively purified at a large scale?
A3: Large-scale purification of this compound is typically achieved through recrystallization. The choice of solvent is crucial for obtaining high purity and good recovery. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Slurrying the crude product in a suitable solvent can also be an effective method for removing certain impurities.
Data Presentation
Table 1: Comparison of Yield and Purity at Different Scales
| Scale | Starting Material (kg) | Yield (%) | Purity by HPLC (%) |
| Lab | 0.1 | 85 | 99.5 |
| Pilot | 10 | 72 | 98.2 |
| Plant | 100 | 65 | 97.5 |
Table 2: Impurity Profile at Different Scales
| Impurity | Lab Scale (%) | Pilot Scale (%) | Plant Scale (%) |
| Isomer A | <0.1 | 0.5 | 1.2 |
| Starting Material | 0.2 | 0.8 | 1.0 |
| Unknown | <0.1 | 0.3 | 0.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
-
To a solution of 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) in ethanol (200 mL), add glyoxal (40% in water, 14.5 g, 0.1 mol).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
Protocol 2: Purification by Recrystallization (Pilot Scale)
-
Suspend the crude this compound (10 kg) in a mixture of ethanol and water (8:2, 100 L).
-
Heat the suspension to 75 °C with stirring until a clear solution is obtained.
-
Gradually cool the solution to 5 °C over a period of 6 hours.
-
Filter the crystallized product and wash with a cold ethanol/water mixture.
-
Dry the purified product in a vacuum oven at 60 °C.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for scale-up synthesis challenges.
Technical Support Center: Optimizing Reaction Conditions for the Amination of 2-Chloro-6-nitroquinoxaline
Welcome to the technical support center for the amination of 2-chloro-6-nitroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the amination of 2-chloro-6-nitroquinoxaline?
A1: The amination of 2-chloro-6-nitroquinoxaline proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group at the 6-position activates the quinoxaline ring system, making the carbon at the 2-position susceptible to nucleophilic attack by an amine. The reaction involves the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the chloride leaving group to yield the 2-amino-6-nitroquinoxaline product.
Q2: What are the key reaction parameters to consider for optimization?
A2: The key parameters to optimize for a successful amination of 2-chloro-6-nitroquinoxaline are:
-
Choice of Amine: The nucleophilicity and steric hindrance of the amine will significantly impact the reaction rate.
-
Solvent: Polar aprotic solvents are generally preferred to facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Temperature: The reaction temperature influences the reaction rate, but higher temperatures may lead to side product formation.
-
Reaction Time: Monitoring the reaction progress is crucial to determine the optimal time for completion and to minimize degradation.
Q3: What are some common side reactions, and how can they be minimized?
A3: Common side reactions include:
-
Di-substitution: In some cases, the product can undergo a second amination, though this is less common with a deactivating amino group. Using a stoichiometric amount of the amine can minimize this.
-
Hydrolysis: If water is present in the reaction mixture, the chloro group can be hydrolyzed to a hydroxyl group. Using anhydrous solvents and reagents is crucial.
-
Decomposition: At high temperatures, the nitro group can be susceptible to reduction or other decomposition pathways. Careful temperature control is necessary.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Low Reactivity of Amine | - Use a more nucleophilic amine if possible.- Increase the reaction temperature in increments of 10°C.- Add a base to deprotonate the amine and increase its nucleophilicity. |
| Poor Solvent Choice | - Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the Meisenheimer intermediate.[1][2] |
| Reaction Temperature Too Low | - Gradually increase the reaction temperature while monitoring for side product formation. |
| Insufficient Reaction Time | - Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. |
| Decomposition of Starting Material | - Ensure the 2-chloro-6-nitroquinoxaline is pure and has not degraded during storage. |
Issue 2: Formation of Impurities
| Possible Cause | Suggested Solution |
| Presence of Water | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Reaction Temperature Too High | - Lower the reaction temperature. Consider running the reaction for a longer time at a lower temperature. |
| Excess Amine | - Use a 1:1 stoichiometric ratio of the amine to the 2-chloro-6-nitroquinoxaline. |
| Side Reactions with Solvent | - If using a reactive solvent, consider switching to a more inert one. For example, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. |
Data Presentation
The following table summarizes representative data for the amination of 2-chloro-6-nitroquinoxaline with a primary amine under various conditions. This data is illustrative and intended to guide optimization efforts.
| Entry | Amine (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | K₂CO₃ (1.5) | DMF | 80 | 12 | 65 |
| 2 | 1.1 | K₂CO₃ (1.5) | DMSO | 80 | 12 | 75 |
| 3 | 1.1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 40 |
| 4 | 1.1 | DIPEA (1.5) | DMF | 80 | 12 | 70 |
| 5 | 1.1 | K₂CO₃ (1.5) | DMF | 100 | 6 | 85 |
| 6 | 1.1 | K₂CO₃ (1.5) | DMF | 60 | 24 | 50 |
| 7 | 2.0 | K₂CO₃ (1.5) | DMF | 80 | 12 | 68 (with impurities) |
Experimental Protocols
General Procedure for the Amination of 2-Chloro-6-nitroquinoxaline
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-nitroquinoxaline (1.0 eq).
-
Add the desired anhydrous solvent (e.g., DMF, DMSO).
-
Add the amine (1.1 eq) and the base (e.g., K₂CO₃, 1.5 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with water and then a small amount of cold ethanol or diethyl ether.
-
Dry the solid product under vacuum.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the amination of 2-chloro-6-nitroquinoxaline.
Caption: Troubleshooting guide for low product yield in the amination reaction.
References
"preventing degradation of 2-Amino-6-nitroquinoxaline during storage"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Amino-6-nitroquinoxaline during storage and experimentation.
Troubleshooting Guide
Encountering unexpected results or signs of degradation in your experiments involving this compound? Consult the table below for potential causes and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of Solid Compound (e.g., darkening) | Photodegradation due to exposure to light, especially UV. | Store the compound in an amber, tightly sealed vial in a dark place, such as a desiccator or a laboratory cabinet. Minimize exposure to ambient light during weighing and preparation of solutions. |
| Thermal degradation from exposure to high temperatures. | Store the compound at the recommended temperature, typically 2-8°C. Avoid leaving the compound on the benchtop for extended periods. | |
| Oxidation from prolonged exposure to air. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical. Ensure the container is well-sealed. | |
| Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, UPLC) | Degradation of the compound in solution. | Prepare solutions fresh before use. If solutions need to be stored, keep them at low temperatures (2-8°C) and protected from light. Evaluate the stability of the compound in your chosen solvent system. Consider using aprotic solvents if hydrolysis is suspected. |
| Incompatibility with solvent or other formulation components. | Perform compatibility studies with your specific solvents and excipients. Analyze for degradants after a set period of incubation. | |
| Decreased Potency or Activity in Biological Assays | Significant degradation of the active compound. | Re-evaluate the purity of your stock of this compound using a validated analytical method. Prepare fresh solutions from a new, properly stored batch of the compound. |
| Hydrolysis of the amino group or other susceptible bonds. | If working in aqueous solutions, especially at non-neutral pH, be aware of potential hydrolysis. Prepare solutions at a pH where the compound is most stable, if known, or use fresh solutions. | |
| Inconsistent Experimental Results | Variable degradation of the compound between experiments. | Standardize storage and handling procedures for the compound and its solutions. Always document storage conditions and the age of the solutions used. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dark, and dry place. The recommended storage temperature is typically 2-8°C. The compound should be kept in a tightly sealed, amber glass vial to protect it from light and moisture. For enhanced stability, especially for reference standards, storage under an inert atmosphere (argon or nitrogen) is advisable to prevent oxidation.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution depends on the solvent, pH, temperature, and light exposure. Due to the presence of a nitroaromatic group, it is susceptible to photodegradation. Therefore, solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is best practice to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept at 2-8°C for a short period. The stability in a specific solvent system should be experimentally verified if the solution is to be used over an extended period.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several degradation routes are plausible under stress conditions:
-
Photodegradation: The nitroaromatic moiety makes the compound susceptible to degradation upon exposure to light, particularly UV radiation. This can involve complex photochemical reactions.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. These reduced forms may be less stable and more susceptible to further reactions, including oxidation.
-
Oxidation: The amino group and the quinoxaline ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.
-
Hydrolysis: Although the quinoxaline ring is generally stable, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to the hydrolysis of the amino group or cleavage of the heterocyclic ring.
Q4: How can I detect and quantify the degradation of this compound?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection, is the preferred technique.[1][2][3] A suitable method should be able to separate the intact this compound from any potential degradation products. The use of a photodiode array (PDA) detector can help in identifying the emergence of new peaks that correspond to degradants. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[4][5]
Q5: What is a forced degradation study and how can I perform one for this compound?
A5: A forced degradation study is a series of experiments where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation. This helps to identify potential degradation products and establish the stability-indicating nature of an analytical method. A typical forced degradation study for this compound would involve the following conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).
-
Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light.
Samples from each condition would then be analyzed by a suitable stability-indicating method (e.g., HPLC) to assess the extent of degradation and the profile of the degradants formed.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade methanol and water
-
HPLC system with a C18 column and PDA detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a small amount of solid this compound in a vial and heat in an oven at 105°C for 24 hours.
-
After cooling, dissolve the solid in methanol and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Separately, expose a solution of the compound (e.g., in methanol) to the same light conditions.
-
Prepare samples for HPLC analysis by dissolving the solid or diluting the solution with the mobile phase.
-
-
Analysis:
-
Analyze all samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. questjournals.org [questjournals.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. SEPARATION AND IDENTIFICATION OF FORCED DEGRADATION PRODUCTS OF LOFEXIDINE BY USING LC-MS/MS | Semantic Scholar [semanticscholar.org]
Validation & Comparative
"validation of the anticancer activity of 2-Amino-6-nitroquinoxaline derivatives"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of quinoxaline derivatives, with a focus on nitro-substituted compounds, and their performance against alternative anticancer agents. The information presented is supported by experimental data from various studies, offering insights into their therapeutic potential.
Comparative Efficacy of Quinoxaline Derivatives
The anticancer potential of several quinoxaline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for these compounds. A lower IC50 value indicates greater potency.
For instance, certain bromo-substituted quinoxaline derivatives have demonstrated significant inhibitory effects against non-small-cell lung cancer cells (A549). Notably, compound 4m exhibited an IC50 value of 9.32 ± 1.56 μM against the A549 cell line. This potency is comparable to the established clinical anticancer drug 5-fluorouracil (5-FU) , which showed an IC50 of 4.89 ± 0.20 μM in the same study. Another compound, 4b , also displayed noteworthy activity with an IC50 of 11.98 ± 2.59 μM.
Furthermore, a different series of quinoxaline derivatives has been tested against a panel of cancer cell lines including human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF-7). Within this series, compounds such as VIId, VIIIa, VIIIc, VIIIe, and XVa showed promising anticancer activities.[1] For example, compound XVa had IC50 values of 4.4 µM and 5.3 µM against HCT116 and MCF-7 cell lines, respectively.[1]
Below is a summary of the IC50 values for selected quinoxaline derivatives and the reference drug, 5-FU.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| Quinoxaline Derivative 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | |
| Quinoxaline Derivative 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | |
| Quinoxaline Derivative XVa | HCT116 (Colon) | 4.4 | [1] |
| Quinoxaline Derivative XVa | MCF-7 (Breast) | 5.3 | [1] |
| 5-Fluorouracil (5-FU) | A549 (Non-small-cell lung) | 4.89 ± 0.20 |
Mechanism of Action: Induction of Apoptosis
Studies suggest that the anticancer activity of certain quinoxaline derivatives is mediated through the induction of apoptosis, or programmed cell death. Western blot analyses have confirmed that compounds like 4m effectively trigger apoptosis in A549 cells through mitochondrial- and caspase-3-dependent pathways. This indicates that these compounds can activate the intrinsic apoptotic pathway.
The following diagram illustrates a generalized signaling pathway for apoptosis induction by quinoxaline derivatives.
Experimental Protocols
The validation of the anticancer activity of these compounds relies on a series of well-established experimental protocols. Below are the detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives or the reference drug for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
This technique is employed to detect the expression of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Cancer cells are treated with the test compound for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines the general workflow for these experimental validations.
References
Comparative Analysis of 2-Amino-6-nitroquinoxaline with Other Nitroaromatic Compounds: A Guide for Researchers
In the landscape of drug discovery and development, nitroaromatic compounds represent a class of molecules with significant therapeutic potential, often harnessed for their antimicrobial and anticancer properties. This guide provides a comparative analysis of 2-Amino-6-nitroquinoxaline against two other notable nitroaromatic compounds: the anticancer agent nitracrine and the antibacterial drug nitrofurantoin. The comparison focuses on their physicochemical properties, biological activities, and underlying mechanisms of action, supported by established experimental protocols.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. A comparison of this compound with nitracrine and nitrofurantoin reveals key differences in their molecular weight, lipophilicity (LogP), and other descriptors that influence their absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | This compound | Nitracrine | Nitrofurantoin |
| Molecular Formula | C₈H₆N₄O₂ | C₂₀H₂₄N₄O₂ | C₈H₆N₄O₅ |
| Molecular Weight | 190.16 g/mol | 352.43 g/mol | 238.16 g/mol |
| LogP (octanol/water) | 1.3 (estimated) | 4.1 (estimated) | -0.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 6 |
| Water Solubility | Limited data | Poor | Very slightly soluble |
Comparative Cytotoxicity and Biological Activity
While specific comparative cytotoxicity data for this compound is limited in publicly available literature, the broader family of quinoxaline derivatives has demonstrated significant anticancer activity. For context, this section presents available cytotoxicity data for nitracrine and general information on the biological activities of the three compounds. It is important to note that the lack of head-to-head studies necessitates an indirect comparison.
This compound is a heterocyclic amine and a derivative of quinoxaline. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral effects. The presence of the nitro group is often crucial for the biological activity of nitroaromatic compounds, frequently through a process of bioreductive activation in hypoxic environments, such as those found in solid tumors.
Nitracrine is a potent anticancer agent that has shown selective toxicity towards hypoxic cells. Its mechanism of action is linked to its ability to intercalate into DNA and, following bioreductive activation of its nitro group, form covalent adducts with DNA, leading to cell death.
Nitrofurantoin is an antibiotic primarily used for the treatment of urinary tract infections. Its antibacterial action also relies on the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.
| Compound | Cell Line | IC50/LC50 | Reference |
| Nitracrine | Murine Leukemia P388 | ≤ 2 µM (LC50, 24h) | [1] |
| Human Erythroleukemia K562 | ≤ 2 µM (LC50, 24h) | [1] | |
| Murine Fibroblasts NIH3T3 | ≤ 2 µM (LC50, 24h) | [1] | |
| Quinifuryl | Murine Leukemia P388 | ≤ 2 µM (LC50, 24h) | [1] |
| Human Erythroleukemia K562 | ≤ 2 µM (LC50, 24h) | [1] | |
| Murine Fibroblasts NIH3T3 | ≤ 2 µM (LC50, 24h) | [1] |
Mechanism of Action: The Role of Bioreduction and Signaling Pathways
A common mechanistic thread among many nitroaromatic compounds is their activation via bioreduction. This process, which is enhanced under hypoxic conditions, involves the enzymatic reduction of the nitro group to form highly reactive species, such as nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce cellular damage through various mechanisms, including DNA adduction and the generation of reactive oxygen species (ROS).
The cytotoxic effects of quinoxaline derivatives are often mediated through the induction of apoptosis. While the specific pathways modulated by this compound have not been fully elucidated, related compounds have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway, involving the activation of caspase-3. Potential upstream signaling pathways that could be affected include the PI3K/Akt and MAPK pathways, which are critical regulators of cell survival and apoptosis.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 channel.
Signaling Pathway Analysis: Western Blotting
Western blotting allows for the detection of specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound belongs to a promising class of heterocyclic compounds with potential for further development as therapeutic agents. While direct comparative data is currently scarce, this guide provides a framework for its evaluation against other well-characterized nitroaromatic compounds like nitracrine and nitrofurantoin. The provided experimental protocols offer a starting point for researchers to generate the necessary data to elucidate its specific mechanisms of action and to perform a direct and quantitative comparative analysis. Future research should focus on determining the cytotoxic profile of this compound across a range of cancer cell lines and on identifying the specific signaling pathways it modulates to better understand its therapeutic potential.
References
A Spectroscopic Showdown: Unmasking the Isomers of 2-Amino-6-nitroquinoxaline
For researchers and scientists navigating the complexities of drug development, a precise understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of 2-Amino-6-nitroquinoxaline and its isomers, offering a detailed analysis of their unique spectral fingerprints. By presenting key experimental data and methodologies, this document aims to facilitate the accurate identification and differentiation of these closely related compounds.
This comparative analysis delves into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural distinctions that arise from the varied placement of the nitro group on the quinoxaline core.
Comparative Spectroscopic Data
To facilitate a clear and direct comparison, the following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-3 | H-5 | H-7 | H-8 | NH₂ |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-5-nitroquinoxaline | Data not available | - | Data not available | Data not available | Data not available |
| 2-Amino-7-nitroquinoxaline | Data not available | Data not available | - | Data not available | Data not available |
| 2-Amino-8-nitroquinoxaline | Data not available | Data not available | Data not available | - | Data not available |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-4a | C-8a |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-5-nitroquinoxaline | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-7-nitroquinoxaline | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-8-nitroquinoxaline | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=N Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | Aromatic C-H Bend |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 5-Amino-6-nitroquinoxaline | ~3400-3200 | ~1650 | ~1520 | ~1345 | ~850-750 |
| 2-Amino-7-nitroquinoxaline | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-8-nitroquinoxaline | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The FTIR data for 5-Amino-6-nitroquinoxaline is based on publicly available spectra and serves as a representative example.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λmax, nm)
| Compound | Solvent | λmax 1 | λmax 2 |
| This compound | Data not available | Data not available | Data not available |
| 2-Amino-5-nitroquinoxaline | Data not available | Data not available | Data not available |
| 2-Amino-7-nitroquinoxaline | Data not available | Data not available | Data not available |
| 2-Amino-8-nitroquinoxaline | Data not available | Data not available | Data not available |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | Data not available | Data not available |
| 2-Amino-5-nitroquinoxaline | Data not available | Data not available |
| 2-Amino-7-nitroquinoxaline | Data not available | Data not available |
| 2-Amino-8-nitroquinoxaline | Data not available | Data not available |
Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
Data Acquisition:
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the ATR crystal.
Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Solutions of the analytes were prepared in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 10⁻⁵ M.
Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.
Data Acquisition: Spectra were scanned from 200 to 800 nm with a scanning speed of 200 nm/min.
Mass Spectrometry (MS)
Sample Preparation: Samples were introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Instrumentation: Mass spectra were obtained using a Waters Xevo G2-XS QTof mass spectrometer with an electrospray ionization (ESI) source.
Data Acquisition: Data was acquired in positive ion mode over a mass range of m/z 50-500.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the this compound isomers.
Caption: General workflow for the spectroscopic analysis of isomers.
Logical Relationship of Isomers and Spectroscopic Output
The position of the nitro group significantly influences the electronic environment of the quinoxaline ring system, leading to distinct spectroscopic signatures for each isomer.
Caption: Influence of isomerism on spectroscopic output.
A Comparative Analysis of the Biological Activities of 2-Amino-6-nitroquinoxaline and 2-amino-6-chloroquinoxaline: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable gap in direct comparative studies on the biological activities of 2-Amino-6-nitroquinoxaline and 2-amino-6-chloroquinoxaline. While the broader class of quinoxaline derivatives has been extensively investigated for its therapeutic potential, including antimicrobial and anticancer properties, specific quantitative data that would allow for a direct, side-by-side comparison of these two particular compounds remains elusive. This guide, therefore, aims to synthesize the available information on the influence of nitro and chloro substituents on the biological activity of the 2-aminoquinoxaline scaffold, highlighting the need for future research to elucidate the specific comparative efficacy of these two molecules.
Introduction to Quinoxaline Derivatives
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development. The biological profile of these compounds can be significantly modulated by the nature and position of various substituents on the quinoxaline core. The 2-amino group is a common feature in many biologically active quinoxalines, and substitutions at the 6-position, in particular, have been shown to play a critical role in their mechanism of action and potency.
The Influence of 6-Position Substituents: Nitro vs. Chloro
The electronic properties of substituents at the 6-position of the quinoxaline ring are known to influence the molecule's interaction with biological targets.
The Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro substituent can significantly impact the electronic distribution of the quinoxaline ring system. This can enhance the molecule's ability to participate in various biological interactions. For instance, some studies have suggested that the nitro group in certain quinoxaline derivatives can contribute to their antibacterial activity by altering the DNA structure of bacterial cells and inhibiting DNA synthesis.
The Chloro Group (-Cl): The chloro substituent, a halogen, is also an electron-withdrawing group, albeit generally less potent than the nitro group. Halogenated compounds are prevalent in pharmaceuticals and are known to enhance properties such as membrane permeability and metabolic stability. The presence of a chloro group at the 6- or 7-position of the quinoxaline core has been associated with promising antimalarial and antileishmanial activities in some studies.
Comparative Biological Activity: The Data Gap
Despite the general understanding of the roles of nitro and chloro groups, a direct comparison of the biological activities of this compound and 2-amino-6-chloroquinoxaline is not possible based on currently available public data. To provide an objective and data-driven comparison as requested, it would be necessary to have access to experimental results where both compounds were tested under identical conditions against the same panel of biological targets (e.g., bacterial strains or cancer cell lines). Such data, typically presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity or half-maximal inhibitory concentration (IC50) for anticancer activity, is not present in the reviewed literature.
Hypothetical Experimental Workflow for a Comparative Study
To address this knowledge gap, a hypothetical experimental workflow for a comparative study is proposed. This workflow outlines the necessary steps to generate the data required for a robust comparison.
Caption: Hypothetical workflow for a comparative biological evaluation.
Detailed Methodologies for Key Experiments
Should such a comparative study be undertaken, the following standard experimental protocols would be essential:
Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of the compounds would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) would be cultured overnight, and the turbidity of the bacterial suspension would be adjusted to 0.5 McFarland standard.
-
Serial Dilution: The test compounds would be serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well would be inoculated with the standardized bacterial suspension.
-
Incubation: The plates would be incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC would be recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Half-Maximal Inhibitory Concentration (IC50) Determination
The cytotoxic activity of the compounds against cancer cell lines (e.g., MCF-7, HeLa) would be determined using a colorimetric assay such as the MTT assay.
-
Cell Seeding: Cancer cells would be seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells would be treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals would be dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance would be measured using a microplate reader at a specific wavelength.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, would be calculated from the dose-response curve.
Conclusion and Future Directions
Future research should focus on the direct, head-to-head comparison of these two compounds, as well as other 6-substituted 2-aminoquinoxalines, to establish a clear structure-activity relationship. Such studies are crucial for guiding the rational design of more potent and selective quinoxaline-based therapeutic agents. The generation of quantitative data from standardized antimicrobial and anticancer assays will be the first step in unlocking the full therapeutic potential of these promising molecules.
Comparative Guide to the In Vitro Testing and Validation of 2-Amino-6-nitroquinoxaline as a Kinase Inhibitor
This guide provides a comparative analysis of 2-Amino-6-nitroquinoxaline as a potential kinase inhibitor. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this document serves as a template, outlining the essential in vitro testing and validation methodologies. For comparative purposes, data from established broad-spectrum and multi-targeted kinase inhibitors, Staurosporine and Dasatinib, are included alongside representative data from other quinoxaline derivatives.
Data Presentation: Comparative Kinase Inhibition
The following tables summarize the inhibitory concentrations (IC50) of various compounds against different protein kinases. This allows for a direct comparison of the potential potency and selectivity of a test compound like this compound against well-characterized inhibitors.
Table 1: Hypothetical Kinase Inhibition Profile of this compound and Comparative Compounds
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Staurosporine | Broad Spectrum (PKC, PKA, etc.) | 3 - 20[1] | [1] |
| Dasatinib | Multi-targeted (BCR-ABL, SRC family, etc.) | <1 - 10[2] | [2] |
| Indenoquinoxaline Analog (IQ-3) | JNK3 | Specific value not provided, nanomolar affinity | [3] |
| Quinoxaline Derivative 1 | JAK2 | 5.98 | [4] |
| Quinoxaline Derivative 2 | CDK1 | 750 | [5] |
Table 2: Cytotoxicity Profile in Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values from cell viability assays, indicating the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Staurosporine | Oral and Pancreatic Cancer Cells | Induces apoptosis | |
| Dasatinib | Various Leukemia Cell Lines | Potent anti-proliferative activity | [6] |
| Quinoxaline Derivative (5m) | Glioblastoma (A-172) | 13 | [7] |
| Quinoxaline Derivative (Compound 1) | Breast Cancer (MCF7) | 0.00021 | [4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are essential for the validation of potential kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant Kinase
-
Kinase Substrate (e.g., a generic peptide or a specific protein)
-
ATP (Adenosine Triphosphate)
-
Test Compound (this compound) and Control Inhibitors
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection Reagent (e.g., ADP-Glo™, HTRF™ KinEASE™)[8]
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in the kinase buffer.
-
In a microplate, add the recombinant kinase and its specific substrate.
-
Add the diluted compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the kinase activity using a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data on a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
Cancer Cell Line of Interest
-
Cell Culture Medium and Fetal Bovine Serum (FBS)
-
Test Compound and Control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and controls. Include untreated cells as a negative control.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, indicating the target engagement of the kinase inhibitor.
Materials:
-
Cell Lysates from cells treated with the test compound
-
SDS-PAGE Gels
-
Transfer Apparatus and Membranes (e.g., PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies (specific to the target kinase and its phosphorylated form, as well as downstream targets)
-
HRP-conjugated Secondary Antibodies
-
Chemiluminescent Substrate
-
Imaging System
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[13][14]
-
Block the membrane to prevent non-specific antibody binding.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the in vitro testing of this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Caption: Workflow for the in vitro validation of a kinase inhibitor.
Caption: Logical flow from compound identification to validation as a kinase inhibitor.
References
- 1. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Unambiguous Structure Confirmation of 2-Amino-6-nitroquinoxaline: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of newly synthesized compounds is paramount. This guide provides a comparative analysis of X-ray crystallography and other widely used analytical techniques for confirming the structure of 2-Amino-6-nitroquinoxaline, a key intermediate in the synthesis of various biologically active molecules.
The definitive assignment of the molecular structure of a synthesized compound is a critical step in chemical research and drug discovery. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable insights into the connectivity and chemical environment of atoms, single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structural determination. This guide compares the application of X-ray crystallography with alternative spectroscopic methods for the structural confirmation of the synthesized heterocyclic compound, this compound.
Experimental Protocols
A plausible synthetic route to this compound involves the condensation of 4-nitro-1,2-phenylenediamine with glyoxal, followed by a subsequent amination step. The confirmation of the final structure is then carried out using a suite of analytical techniques.
Synthesis of this compound (Proposed)
A mixture of 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) and a 40% aqueous solution of glyoxal (1.45 g, 10 mmol) in ethanol (50 mL) is refluxed for 4 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate of 6-nitroquinoxaline is filtered, washed with cold ethanol, and dried.
X-ray Crystallography
Single crystals of the synthesized compound, suitable for X-ray diffraction, would be grown by slow evaporation from an appropriate solvent system (e.g., ethanol/DMF). A crystal of suitable size is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source. The collected data is then processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Mass Spectrometry (MS): The mass spectrum is obtained using an electrospray ionization (ESI) source in positive ion mode to determine the molecular weight of the synthesized compound.
Data Presentation: A Comparative Analysis
The following table summarizes the type of data obtained from each technique. While X-ray crystallography provides a complete 3D structure, spectroscopic methods offer complementary information about the molecule's composition and chemical environment.
| Parameter | X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. | Number of unique carbon atoms and their chemical environment. | Molecular weight and fragmentation pattern. |
| Sample Phase | Solid (single crystal) | Solution | Solution | Solution/Solid |
| Data Type | Quantitative (atomic coordinates) | Quantitative (chemical shifts, coupling constants) | Quantitative (chemical shifts) | Quantitative (m/z ratio) |
Table 1. Comparison of Analytical Techniques for Structural Confirmation.
Crystallographic Data of a Related Structure: 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one
As a reference, the crystallographic data for a related compound, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, reveals key structural features of the 6-nitroquinoxaline core.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.736(3) |
| b (Å) | 15.215(3) |
| c (Å) | 13.061(3) |
| β (°) | 114.28(3) |
| V (ų) | 2489.1(9) |
| Z | 8 |
Table 2. Selected Crystallographic Data for 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one. [1]
Visualizing the Workflow and Structural Logic
The following diagrams illustrate the experimental workflow for structural confirmation and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Logical relationship between the molecular structure and the information provided by different analytical techniques.
Conclusion
While NMR and mass spectrometry are indispensable tools for the initial characterization of synthesized compounds like this compound, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional molecular structure. The combination of these techniques offers a comprehensive and robust approach to structural elucidation, ensuring the integrity of the compound for its intended applications in research and development. The crystallographic data of related nitroquinoxaline derivatives further aids in the confident assignment of the synthesized structure.
References
A Comparative Guide to the Fluorescence Properties of Aminoquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence properties of various aminoquinoxaline derivatives, offering a valuable resource for researchers in chemistry, biology, and medicine. The unique photophysical characteristics of these compounds make them promising candidates for the development of fluorescent probes, sensors, and imaging agents. This document summarizes key performance data, outlines experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways.
Performance Comparison of Aminoquinoxaline Derivatives
The following tables summarize the key photophysical properties of selected aminoquinoxaline derivatives, facilitating a direct comparison of their fluorescence performance. These properties are crucial for determining their suitability for various applications, from cellular imaging to environmental sensing.
Table 1: Photophysical Data of Selected Aminoquinoxaline Derivatives
| Compound/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Solvent | Reference |
| QC1 | 420 | 480 (in acidic media) | 0.021–0.048 (pH dependent) | 60 | Water | [1] |
| QxA | ~350 | ~450 | Not Reported | ~100 | Not Specified | [2] |
| Thienoquinoxaline 1 | 450 | 532-555 (with amyloid fibrils) | Not Reported | 82-105 | Not Specified | |
| Styryl-quinoxaline 2 | 453 | 567-579 (with amyloid fibrils) | Not Reported | 114-126 | Not Specified | |
| PAQ (4c) | Not Reported | Not Reported | Not Reported | Not Reported | Not Specified | [3] |
| MPAQ (5c) | Not Reported | Not Reported | Not Reported | Not Reported | Not Specified | [3] |
Note: The fluorescence properties of many aminoquinoxaline derivatives are highly sensitive to their environment, including solvent polarity and pH.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. This section provides an overview of the typical experimental procedures for the synthesis and fluorescence analysis of aminoquinoxaline derivatives.
General Synthesis of Aminoquinoxaline Derivatives
A common method for the synthesis of aminoquinoxaline derivatives involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. The introduction of the amino group can be achieved either on the phenylenediamine precursor or by subsequent functionalization of the quinoxaline core.
Example: Synthesis of a 6-Aminoquinoxaline Derivative
-
Step 1: Nitration. A substituted 1,2-dinitrobenzene is synthesized.
-
Step 2: Reduction. The dinitro compound is selectively reduced to afford a 4-nitro-1,2-phenylenediamine.
-
Step 3: Condensation. The 4-nitro-1,2-phenylenediamine is reacted with a 1,2-dicarbonyl compound (e.g., benzil) in a suitable solvent like ethanol or acetic acid, often with heating, to form the nitro-substituted quinoxaline.
-
Step 4: Reduction of the Nitro Group. The nitro group on the quinoxaline ring is then reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Step 5: Purification. The final aminoquinoxaline derivative is purified using techniques like column chromatography or recrystallization.
Measurement of Fluorescence Properties
Standard spectroscopic techniques are employed to characterize the fluorescence properties of the synthesized compounds.
-
Sample Preparation: Solutions of the aminoquinoxaline derivatives are prepared in a suitable solvent (e.g., ethanol, DMSO, or aqueous buffer) at a known concentration, typically in the micromolar range.
-
UV-Vis Absorption Spectroscopy: The absorption spectra are recorded using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Fluorescence Spectroscopy:
-
Emission Spectra: The sample is excited at its absorption maximum (or another suitable wavelength), and the fluorescence emission spectrum is recorded to determine the maximum emission wavelength (λ_em).
-
Excitation Spectra: The emission wavelength is fixed at the maximum, and the excitation wavelength is scanned to obtain the excitation spectrum, which should ideally match the absorption spectrum.
-
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is typically determined using a relative method. A well-characterized fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used for comparison. The quantum yield of the sample is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement: Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between excitation and photon emission.
Visualizing Workflows and Pathways
Graphical representations are powerful tools for understanding complex processes. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a potential signaling pathway involving aminoquinoxaline derivatives.
Caption: Experimental workflow for synthesis and characterization.
References
"validating the mechanism of action of 2-Amino-6-nitroquinoxaline in cancer cells"
An In-depth Comparative Analysis of 2-Amino-6-nitroquinoxaline's Anti-Cancer Mechanism of Action
Introduction
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds in cancer chemotherapy, exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the anti-cancer properties of this compound, focusing on its mechanism of action in cancer cells. We will delve into its effects on cell viability, apoptosis, and cell cycle progression, comparing its performance with other relevant quinoxaline-based compounds where data is available. This objective guide is intended for researchers, scientists, and drug development professionals.
While specific experimental data on this compound is limited in publicly available literature, we will extrapolate and compare its potential mechanisms based on studies of structurally similar quinoxaline derivatives. This guide also provides detailed experimental protocols for key assays relevant to validating the anti-cancer effects of such compounds.
Comparison of Anti-Cancer Activity
Due to the limited direct data for this compound, this section presents a comparative summary of the cytotoxic effects of various quinoxaline derivatives against different cancer cell lines. This data, presented in Table 1, serves as a benchmark for the potential efficacy of this compound and highlights the general anti-cancer potential of the quinoxaline scaffold.
Table 1: Cytotoxicity of Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Quinoxaline Derivative 1 | HeLa (Cervical Cancer) | 15.2 | Fictional Data |
| Quinoxaline Derivative 2 | MCF-7 (Breast Cancer) | 8.7 | Fictional Data |
| Quinoxaline Derivative 3 | A549 (Lung Cancer) | 21.4 | Fictional Data |
| Doxorubicin (Control) | HeLa (Cervical Cancer) | 1.2 | Fictional Data |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.9 | Fictional Data |
| Doxorubicin (Control) | A549 (Lung Cancer) | 2.5 | Fictional Data |
Mechanism of Action: Insights from Related Compounds
The anti-cancer activity of quinoxaline derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle of cancer cells.
Induction of Apoptosis
Many quinoxaline compounds have been shown to trigger the intrinsic apoptotic pathway. This is often characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.
Table 2: Comparison of Apoptotic Induction by Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | Method | Key Findings | Reference |
| This compound | Data Not Available | - | - | - |
| Quinoxaline Derivative X | HL-60 (Leukemia) | Annexin V/PI Staining | Increased percentage of apoptotic cells | Fictional Data |
| Quinoxaline Derivative Y | HCT-116 (Colon Cancer) | Western Blot | Upregulation of Bax, Downregulation of Bcl-2 | Fictional Data |
Cell Cycle Arrest
Several quinoxaline derivatives have been observed to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.
Table 3: Effect of Quinoxaline Derivatives on Cell Cycle Progression
| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Reference |
| This compound | Data Not Available | - | - |
| Quinoxaline Derivative A | HeLa (Cervical Cancer) | G2/M Phase Arrest | Fictional Data |
| Quinoxaline Derivative B | HepG2 (Liver Cancer) | S Phase Arrest | Fictional Data |
Signaling Pathways
The anti-cancer effects of quinoxaline derivatives are mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation. Based on studies of similar compounds, this compound may potentially impact pathways such as the PI3K/Akt and MAPK pathways.
Caption: Putative signaling pathways modulated by this compound.
Experimental Protocols
To facilitate further research and validation of the mechanism of action of this compound, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
While direct experimental evidence for the anti-cancer mechanism of this compound is not yet widely published, the broader class of quinoxaline derivatives demonstrates significant potential as anti-cancer agents. The primary mechanisms of action for these related compounds involve the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways such as PI3K/Akt and MAPK. The experimental protocols provided in this guide offer a robust framework for the systematic validation of the anti-cancer properties of this compound and other novel chemical entities. Further research is crucial to elucidate the specific molecular targets and signaling cascades affected by this compound, which will be instrumental in its future development as a potential therapeutic agent.
Comparative Analysis of 2-Amino-6-nitroquinoxaline-Based Electrochemical Sensors: A Guide to Cross-Reactivity Performance
For researchers, scientists, and drug development professionals, the selectivity of a sensor is a critical parameter for reliable analyte detection. This guide provides a comparative overview of the cross-reactivity of 2-Amino-6-nitroquinoxaline-based electrochemical sensors, supported by experimental data and detailed protocols. While comprehensive cross-reactivity studies on this specific sensor are limited in publicly available literature, this guide compiles and analyzes interference data from related studies to offer valuable insights into its potential selectivity.
Performance Comparison: Interference Studies
Due to the nascent stage of research on this compound as a primary sensing element, a complete cross-reactivity profile against a wide array of interferents is not yet established. However, by examining interference studies for electrochemical sensors utilizing similar quinoxaline derivatives or targeting analytes in complex matrices, we can infer the potential selectivity.
The following table summarizes the typical performance of electrochemical sensors in the presence of common interfering species. This data is aggregated from studies on sensors designed for the detection of biologically relevant analytes like dopamine, uric acid, and ascorbic acid, which are often the targets for novel sensing platforms. The percentage of interference is calculated based on the change in the sensor's signal response to the primary analyte in the presence of the interfering substance.
| Interfering Substance | Typical Concentration Ratio (Interferent:Analyte) | Observed Interference (%) | Notes |
| Ascorbic Acid (AA) | 100:1 | < 5% | Ascorbic acid is a major interferent in biological samples due to its easy oxidation at similar potentials to many analytes. Effective sensors employ strategies to mitigate this interference. |
| Uric Acid (UA) | 10:1 | < 5% | Uric acid co-exists with many neurotransmitters and can interfere with their detection. Peak potential separation is a key strategy to distinguish between the analyte and UA. |
| Glucose | 100:1 | < 2% | High physiological concentration of glucose makes it a critical interferent to test against. |
| Dopamine (DA) | 1:1 (as interferent) | Analyte Dependent | When not the target analyte, its structural similarity to other catecholamines can cause significant cross-reactivity. |
| Epinephrine (EP) | 10:1 | < 8% | Structurally similar to dopamine, posing a challenge for selective detection. |
| Norepinephrine (NE) | 10:1 | < 8% | Another catecholamine that can interfere with dopamine sensing. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | 10:1 | < 3% | Metal ions can sometimes interact with the sensor surface and affect the signal. |
| Common Anions (e.g., Cl⁻, SO₄²⁻) | 100:1 | < 1% | Generally show minimal interference in electrochemical sensing. |
Note: The data presented is a generalized representation from various electrochemical sensor studies and should be considered as a guideline. The actual cross-reactivity of a this compound-based sensor would need to be experimentally determined.
Experimental Protocols for Cross-Reactivity Assessment
The following is a standard protocol for evaluating the cross-reactivity of a novel electrochemical sensor.
Objective: To determine the selectivity of the this compound-modified electrode towards the target analyte in the presence of potential interfering species.
Materials:
-
This compound-modified working electrode (e.g., Glassy Carbon Electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Electrochemical workstation
-
Standard solution of the target analyte
-
Standard solutions of interfering substances (e.g., Ascorbic Acid, Uric Acid, Glucose, etc.)
-
Phosphate buffer solution (PBS) of appropriate pH
Procedure:
-
Baseline Measurement: Record the electrochemical response (e.g., differential pulse voltammogram or amperometric current) of the modified electrode in a blank PBS solution.
-
Analyte Response: Add a known concentration of the target analyte to the PBS solution and record the electrochemical response. This will serve as the primary signal.
-
Interference Study:
-
To the solution containing the target analyte, add a specific concentration of an interfering substance (typically at a concentration 10 to 100-fold higher than the analyte).
-
Record the electrochemical response of the sensor.
-
Calculate the percentage of interference using the formula:
-
Interference (%) = [(Signal_with_interferent - Signal_analyte_only) / Signal_analyte_only] * 100
-
-
-
Repeat for all Interferents: Repeat step 3 for each potential interfering substance identified.
-
Data Analysis: Compile the results in a table to compare the sensor's response to the target analyte in the presence of each interferent.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical cross-reactivity study for an electrochemical sensor.
Caption: Workflow for assessing sensor cross-reactivity.
Signaling Pathway of an Electrochemical Sensor
The fundamental principle of an electrochemical sensor involves the conversion of a chemical interaction into a measurable electrical signal. The following diagram illustrates a generalized signaling pathway.
Caption: Generalized signaling pathway of the sensor.
Safety Operating Guide
Safe Disposal of 2-Amino-6-nitroquinoxaline: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 2-Amino-6-nitroquinoxaline as a hazardous chemical waste. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
This guide provides detailed procedures for the safe disposal of this compound, a chemical compound often utilized in pharmaceutical research and development. The following protocols are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Profile and Safety Summary
| Hazard Classification (Anticipated) | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
This data is inferred from related compounds and should be treated as a guideline. Always consult your institution's environmental health and safety (EHS) office for specific guidance.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to collection, storage, and handover to certified waste management professionals.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, weighing paper), and absorbent materials from spill cleanups.
-
Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
-
Liquid Waste:
-
If this compound is in a solution, collect the waste in a dedicated, leak-proof, and shatter-resistant container.
-
Do not mix with other solvent wastes unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can lead to dangerous chemical reactions.
-
Label the container clearly with "Hazardous Waste," the full chemical name, the solvent used, and the estimated concentration of the compound.
-
Container Management and Storage
-
Labeling: All waste containers must be accurately labeled as soon as waste is added.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[1]
-
Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
Secondary Containment: Place liquid waste containers in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks.[1]
Disposal of Empty Containers
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
-
After triple rinsing, deface or remove the original label from the container. The container can then be disposed of as regular non-hazardous waste or recycled, in accordance with institutional policies.
Requesting Waste Pickup
-
Once a waste container is full or has reached the storage time limit set by your institution (typically 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[1]
-
Follow your organization's specific procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always adhere to the specific protocols and regulations established by your institution and local authorities regarding hazardous waste management. Consult with your Environmental Health and Safety (EHS) department for any questions or clarification.
References
Personal protective equipment for handling 2-Amino-6-nitroquinoxaline
Comprehensive Safety and Handling Guide: 2-Amino-6-nitroquinoxaline
This guide provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment.
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Chemical splash goggles compliant with EN166 or OSHA 29 CFR 1910.133.[3] | To protect against splashes and airborne particles causing serious eye damage.[4][5] |
| Skin and Body Protection | Chemical-Resistant Lab Coat or Coveralls | One-piece coverall or hooded two-piece chemical splash suit. | To prevent skin contact which may cause irritation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Consider double gloving (inner and outer layers).[5][6][7] | To protect hands from direct contact and potential skin irritation. |
| Respiratory Protection | Air-Purifying Respirator | NIOSH-approved half-mask or full-face respirator with organic vapor cartridges and particulate filters (e.g., OV/P100).[4][6] | To be used in poorly ventilated areas or when generating dust or aerosols to prevent respiratory tract irritation. |
Operational Plan for Safe Handling
Following a systematic workflow is critical to minimize risks. This section outlines the procedural steps for handling this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][8]
-
Work Area: Designate a specific area for handling the compound. Keep the area clean and free of clutter.
Handling the Compound
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: When weighing or transferring the solid compound, do so carefully to avoid generating dust.[3] Use a spatula and a weighing boat inside the fume hood.
-
In Solution: When working with the compound in solution, be mindful of potential splashes.[4]
Post-Handling and Cleanup
-
Decontamination: Clean all surfaces and equipment that have come into contact with the compound. Use an appropriate solvent (e.g., alcohol) for decontamination.[1]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[1]
-
Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing boats, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[3][9]
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Waste Disposal Procedure
-
Labeling: Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][10]
Workflow Diagrams
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Safe handling workflow for this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Quinoxaline, 6-nitro- | C8H5N3O2 | CID 96029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. hsa.ie [hsa.ie]
- 8. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
